Product packaging for mAChR-IN-1(Cat. No.:)

mAChR-IN-1

货号: B1139293
分子量: 488.4 g/mol
InChI 键: WJLRTFJPHDSXAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

mAChR-IN-1 is a potent muscarinic cholinergic receptor(mAChR) antagonist with IC50 of 17 nM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25IN2O2 B1139293 mAChR-IN-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRTFJPHDSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of mAChR-IN-1 (4-Iododexetimide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1, identified as 4-iododexetimide (B1248845), is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide delineates the mechanism of action of this compound, presenting its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization. As an antagonist, this compound competitively inhibits the binding of the endogenous neurotransmitter acetylcholine to mAChRs, thereby blocking the downstream signaling cascades. This document provides a comprehensive overview for researchers in pharmacology and drug development investigating the therapeutic potential and biological effects of muscarinic receptor antagonists.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of acetylcholine in the central and peripheral nervous systems.[1] There are five distinct subtypes, M1 through M5, which are broadly classified based on their G protein coupling. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

Pharmacological Profile of this compound (4-Iododexetimide)

This compound is a potent antagonist of muscarinic acetylcholine receptors.[4] It is structurally a halogenated analog of dexetimide.[5] The primary mechanism of action of this compound is the competitive blockade of acetylcholine binding at muscarinic receptors.

Binding Affinity

Quantitative analysis of the binding affinity of this compound (4-iododexetimide) for muscarinic receptors has been determined through radioligand binding assays. The following table summarizes the inhibitory constants (Ki) of 4-iododexetimide and related compounds for muscarinic receptors in rat brain homogenates.

CompoundReceptor SourceRadioligandKi (nM)Reference
DexetimideRat Brain[3H]Dexetimide0.23
4-BromodexetimideRat Brain[3H]Dexetimide0.22
4-Iododexetimide (this compound) Rat Brain[3H]Dexetimide0.25
LevetimideRat Brain[3H]Dexetimide230

Note: The IC50 value for this compound has been reported as 17 nM in a more general context by a commercial supplier, which may reflect different assay conditions or receptor sources.

Signaling Pathways Modulated by this compound

As a non-selective muscarinic antagonist, this compound is expected to inhibit the signaling pathways associated with all five mAChR subtypes. The primary consequences of this inhibition are the blockade of both Gq/11 and Gi/o mediated signaling cascades.

Inhibition of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

By blocking M1, M3, and M5 receptors, this compound prevents the activation of phospholipase C, thereby inhibiting the generation of IP3 and DAG. This leads to a reduction in intracellular calcium mobilization and a decrease in the activation of protein kinase C.

Gq_signaling_inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds mAChR_IN_1 This compound mAChR_IN_1->M1_M3_M5 Blocks Gq_protein Gq/11 M1_M3_M5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Inhibition of Gq/11 Signaling by this compound
Inhibition of Gi/o-Mediated Signaling (M2, M4 Receptors)

By antagonizing M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase. This results in a disinhibition of cAMP production, leading to maintained or elevated intracellular cAMP levels that would otherwise be suppressed by acetylcholine.

Gi_signaling_inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds mAChR_IN_1 This compound mAChR_IN_1->M2_M4 Blocks Gi_protein Gi/o M2_M4->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP

Inhibition of Gi/o Signaling by this compound

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of 4-iododexetimide (this compound).

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for muscarinic receptors.

Materials:

  • Rat brain homogenates (source of muscarinic receptors)

  • [3H]Dexetimide (radioligand)

  • This compound (4-iododexetimide) and other competing ligands

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the competing ligands (e.g., this compound).

  • In assay tubes, combine the rat brain homogenate, a fixed concentration of [3H]dexetimide, and varying concentrations of the competing ligand.

  • For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competing ligand.

  • Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow prep Prepare Reagents: - Brain Homogenate - [3H]Dexetimide - Competing Ligands incubation Incubate: Homogenate + [3H]Dexetimide + Competing Ligand prep->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Radioligand Binding Assay Workflow

Conclusion

This compound (4-iododexetimide) is a potent, non-selective muscarinic acetylcholine receptor antagonist. Its mechanism of action involves the competitive inhibition of acetylcholine binding to all five mAChR subtypes, thereby blocking both Gq/11 and Gi/o-mediated signaling pathways. The high affinity of this compound for muscarinic receptors makes it a valuable research tool for studying the physiological and pathological roles of the cholinergic system. Further characterization of its functional effects at each receptor subtype would provide a more complete understanding of its pharmacological profile.

References

The Discovery and Synthesis of Potent and Selective M1 Muscarinic Acetylcholine Receptor Antagonists: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the discovery and synthesis of potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, with a focus on compounds structurally and functionally analogous to the research chemical known as mAChR-IN-1. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to M1 Muscarinic Acetylcholine Receptors

The muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the neurotransmitter acetylcholine.[1] Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and signaling properties.[1][2] The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1][3] In contrast, the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.

The M1 mAChR is predominantly expressed in the central nervous system (CNS), including the cortex and hippocampus, where it plays a crucial role in cognitive functions such as memory and learning. This has made the M1 receptor an attractive therapeutic target for neurological and psychiatric disorders. The development of subtype-selective M1 antagonists is of significant interest for dissecting the physiological roles of this receptor and for the potential treatment of conditions like Parkinson's disease and dystonia.

Discovery of Selective M1 mAChR Antagonists

The discovery of potent and selective M1 antagonists has often originated from high-throughput screening (HTS) campaigns followed by iterative medicinal chemistry efforts. A notable example is the discovery of VU0255035, a highly selective M1 antagonist. The process typically begins with a functional cell-based assay, such as a calcium mobilization assay, to identify initial hits with selectivity for M1 over other mAChR subtypes, particularly M4.

Initial hits from HTS campaigns often exhibit modest potency and selectivity. For instance, one screening campaign identified three distinct chemical series with initial M1 versus M4 selectivity. These scaffolds then undergo extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. This iterative process involves the parallel synthesis of analog libraries to explore various chemical modifications.

One of the successful scaffolds identified was based on an N-(3-(piperazin-1-yl)-3-oxopropyl)benzo[c]thiadiazole-4-sulfonamide core, which demonstrated significant selectivity for M1 over M4. Through optimization, this effort led to the development of VU0255035, a potent and highly selective M1 antagonist with an IC50 of 130 nM and over 75-fold selectivity against M2-M5 subtypes.

The research chemical this compound, described as a potent mAChR antagonist with an IC50 of 17 nM, likely emerged from similar discovery and optimization programs.

Synthesis of Selective M1 mAChR Antagonists

The synthesis of selective M1 antagonists often involves multi-step sequences amenable to library synthesis for rapid SAR exploration. A general synthetic scheme for a series of selective M1 mAChR antagonists is outlined below. This approach utilizes solid-phase synthesis techniques to efficiently generate a library of analogs.

Scheme 1: Library Synthesis of M1 Antagonist Analogs

Synthesis_Workflow cluster_synthesis Synthetic Pathway a a) PS-DCC, HOBt, RCOOH b b) MP-CO3^2- c c) RCOCl, PS-DIEA d d) PS-trisamine start Starting Material (Amine-functionalized resin) intermediate1 Intermediate Amide start->intermediate1 a start->intermediate1 c product9 Analog 9 intermediate1->product9 b product10 Analog 10 intermediate1->product10 d

Caption: General workflow for the library synthesis of M1 antagonist analogs.

This scheme illustrates a common strategy where a resin-bound amine is acylated with a carboxylic acid (using PS-DCC and HOBt) or an acid chloride (using PS-DIEA). The resulting intermediate is then purified using scavenger resins like MP-carbonate or PS-trisamine to yield the final products. This parallel synthesis approach allows for the rapid generation of a diverse set of analogs for biological evaluation.

Biological Activity and Data

The biological activity of selective M1 antagonists is typically characterized by their potency (IC50) and selectivity against other mAChR subtypes. The following tables summarize the quantitative data for representative compounds.

Table 1: In Vitro Potency of a Representative M1 Antagonist (this compound)

CompoundTargetIC50 (nM)
This compoundmAChR17

Table 2: Potency and Selectivity of VU0255035

ReceptorIC50 (nM)Fold Selectivity vs. M1
M1130-
M2>10,000>77
M3>10,000>77
M4>10,000>77
M5>10,000>77

Table 3: Binding Affinity of an Optimized M1 Antagonist (Analog 18i)

ReceptorKi (nM)
M112.7
M276.2
M3446.7
M4190.5
M5211.8

Mechanism of Action and Signaling Pathways

M1 mAChR antagonists act by competitively binding to the orthosteric site of the M1 receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the Gq/11-mediated signaling cascade.

Upon activation by an agonist, the M1 receptor undergoes a conformational change that activates the heterotrimeric Gq protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M1R M1 mAChR Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to IP3R->Ca Releases Ca_store Ca2+ Store Ca_store->IP3R ACh Acetylcholine (Agonist) ACh->M1R Activates Antagonist M1 Antagonist (e.g., this compound) Antagonist->M1R Blocks Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow step1 1. Cell Plating: Plate CHO cells stably expressing human M1 mAChR in 384-well plates. step2 2. Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). step1->step2 step3 3. Compound Addition: Add test compounds (potential antagonists) at varying concentrations. step2->step3 step4 4. Agonist Stimulation: Add a known M1 agonist (e.g., carbachol) at its EC80 concentration. step3->step4 step5 5. Signal Detection: Measure the change in fluorescence intensity using a FLIPR instrument. step4->step5 step6 6. Data Analysis: Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation. step5->step6 Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow step1 1. Membrane Preparation: Prepare cell membranes from cells overexpressing the target mAChR subtype. step2 2. Assay Setup: In a 96-well plate, combine membranes, radioligand (e.g., [3H]-NMS), and test compound at various concentrations. step1->step2 step3 3. Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium. step2->step3 step4 4. Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat. step3->step4 step5 5. Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter. step4->step5 step6 6. Data Analysis: Determine IC50 values and calculate Ki using the Cheng-Prusoff equation. step5->step6

References

The M1 Muscarinic Acetylcholine Receptor: A Comprehensive Technical Guide to the Target of Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 is identified as a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a primary affinity for the M1 subtype. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to cholinergic signaling throughout the central and peripheral nervous systems.[1][2][3] The five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling cascades, making subtype-selective modulation a key strategy in modern drug development.[4][5] The M1 receptor, predominantly coupled to Gq/11 proteins, is highly expressed in the central nervous system and plays a critical role in cognitive processes such as learning and memory. This guide provides an in-depth technical overview of the M1 muscarinic acetylcholine receptor as the target of selective antagonists, using the well-characterized compound VU0255035 as a representative example due to the limited public availability of specific data for this compound.

Target Profile: M1 Muscarinic Acetylcholine Receptor

The M1 muscarinic acetylcholine receptor is a principal mediator of cholinergic neurotransmission in the brain. Its activation initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to higher cognitive functions.

Quantitative Data for a Representative Selective M1 Antagonist (VU0255035)

The following tables summarize the binding affinity and functional potency of VU0255035, a well-documented selective M1 muscarinic receptor antagonist. This data serves as a reference for the expected pharmacological profile of a selective M1 antagonist like this compound.

Table 1: Binding Affinity (Ki) of VU0255035 at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1130
M2> 10,000
M3> 10,000
M4> 10,000
M5> 10,000

Table 2: Functional Antagonist Potency (IC50) of VU0255035 at Human Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)Fold Selectivity vs. M1
M1132.6-
M2> 10,000> 75
M3> 10,000> 75
M4> 10,000> 75
M5> 10,000> 75

Signaling Pathway

The M1 muscarinic receptor primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Selective antagonists like this compound competitively bind to the orthosteric site of the M1 receptor, preventing acetylcholine from binding and thereby inhibiting this signaling cascade.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq M1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKC DAG->PKC Ca->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation ACh Acetylcholine ACh->M1R Activation Antagonist This compound Antagonist->M1R Inhibition

Caption: M1 Muscarinic Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The characterization of a selective M1 antagonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes.

1. Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
  • Test compound (e.g., this compound).
  • Atropine for determining non-specific binding.
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of [3H]-NMS.
  • For non-specific binding, incubate the membranes with [3H]-NMS in the presence of a high concentration of atropine.
  • Allow the binding to reach equilibrium.
  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold assay buffer.
  • Measure the radioactivity on the filters using a scintillation counter.
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the M1 receptor.

1. Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.
  • Culture medium (e.g., Ham's F-12 with 10% FBS).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Carbachol or acetylcholine as the agonist.
  • Test compound (e.g., this compound).
  • A fluorescence imaging plate reader (FLIPR).

2. Procedure:

  • Plate the CHO-M1 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
  • Wash the cells with assay buffer to remove extracellular dye.
  • Add various concentrations of the test compound to the cells and incubate.
  • Stimulate the cells with a fixed concentration of agonist (e.g., EC80 of carbachol).
  • Measure the change in fluorescence intensity over time using a FLIPR.
  • Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

Experimental Workflow

The characterization of a selective GPCR antagonist typically follows a structured workflow to establish its potency, selectivity, and mechanism of action.

Antagonist_Characterization_Workflow Start Start: Compound Synthesis PrimaryScreen Primary Screen: Functional Assay (e.g., Calcium Mobilization) on Target Receptor (M1) Start->PrimaryScreen DoseResponse Dose-Response Curve to Determine IC50 at M1 PrimaryScreen->DoseResponse BindingAssay Radioligand Binding Assay to Determine Ki at M1 DoseResponse->BindingAssay SelectivityScreen Selectivity Screening: Functional & Binding Assays on Off-Target Receptors (M2-M5) BindingAssay->SelectivityScreen MechanismOfAction Mechanism of Action Studies: Schild Analysis to determine competitive vs. non-competitive antagonism SelectivityScreen->MechanismOfAction InVivoStudies In Vivo Studies: Pharmacokinetics and Efficacy in Animal Models MechanismOfAction->InVivoStudies LeadOptimization Lead Optimization InVivoStudies->LeadOptimization

Caption: Experimental Workflow for Characterizing a Selective M1 Antagonist.

Conclusion

The M1 muscarinic acetylcholine receptor stands as a significant therapeutic target for cognitive disorders. The development of selective antagonists, exemplified by compounds like this compound and VU0255035, represents a promising strategy to modulate cholinergic activity with enhanced precision and reduced side effects. A thorough characterization of these compounds, employing a systematic workflow of binding and functional assays, is paramount to advancing our understanding of M1 receptor pharmacology and to the successful development of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of neuroscience.

References

The Selective M1 Muscarinic Antagonist VU0255035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed technical overview of VU0255035, a potent and highly selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). While the initial query referenced "mAChR-IN-1," this designation did not correspond to a specific publicly documented molecule at the time of this writing. Therefore, this guide focuses on VU0255035 [N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2][3]thiadiazole-4 sulfonamide], a well-characterized and exemplary selective M1 antagonist, to fulfill the core technical and scientific requirements of the request.

Introduction to M1 Muscarinic Acetylcholine Receptors and the Rationale for Selective Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 receptor, in particular, is highly expressed in the central nervous system, including the hippocampus and cortex, where it plays a crucial role in cognitive functions such as learning and memory. M1 receptors are primarily coupled to Gq/11 proteins, and their activation leads to the mobilization of intracellular calcium and the activation of protein kinase C. Dysregulation of M1 receptor signaling has been implicated in various neurological and psychiatric disorders. The development of subtype-selective M1 antagonists is of significant interest for dissecting the physiological roles of the M1 receptor and for the potential therapeutic intervention in conditions where M1 receptor hyperactivity is detrimental.

VU0255035: A Profile of a Highly Selective M1 Antagonist

VU0255035 is a small molecule that acts as a competitive orthosteric antagonist of the M1 mAChR.[1] It exhibits exceptional selectivity for the M1 subtype over the other four muscarinic receptor subtypes (M2-M5).[1] This high degree of selectivity makes VU0255035 a valuable pharmacological tool for studying M1 receptor function both in vitro and in vivo.

Quantitative Data: Binding Affinity and Functional Antagonism

The selectivity of VU0255035 has been quantified through radioligand binding assays and functional cell-based assays. The data consistently demonstrate a significantly higher affinity and potency for the M1 receptor compared to M2, M3, M4, and M5 receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Fold Selectivity (Functional)
M1 14.87132.6 ± 28.5-
M2 >10,000>10,000>75-fold
M3 >10,000>10,000>75-fold
M4 >10,000>10,000>75-fold
M5 >10,000>10,000>75-fold

Signaling Pathways

Canonical M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor predominantly couples to the Gq family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets ACh Acetylcholine (Agonist) ACh->M1R Binds VU0255035 VU0255035 (Antagonist) VU0255035->M1R Blocks Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell Membranes (M1-M5) - [3H]NMS (Radioligand) - VU0255035 (Test Compound) - Atropine (Control) serial_dilution Serial Dilution of VU0255035 prep_reagents->serial_dilution incubation Incubate: Membranes + [3H]NMS + VU0255035 serial_dilution->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Liquid Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis Selectivity_Concept cluster_receptors Muscarinic Receptor Subtypes VU0255035 VU0255035 M1 M1 VU0255035->M1 High Affinity (Antagonism) M2 M2 VU0255035->M2 Low Affinity M3 M3 VU0255035->M3 Low Affinity M4 M4 VU0255035->M4 Low Affinity M5 M5 VU0255035->M5 Low Affinity

References

Pharmacological Profile of a Non-Selective Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed pharmacological profile of Atropine, a well-characterized non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This has been necessitated by the limited availability of comprehensive, publicly accessible data for "mAChR-IN-1". Atropine serves as a representative compound to illustrate the expected pharmacological characteristics and experimental evaluation of a potent, non-selective mAChR antagonist.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] These receptors are integral to a wide array of physiological functions, making them significant targets for therapeutic intervention in various diseases. Non-selective antagonists, which block the action of acetylcholine at these receptors with high affinity and little to no subtype selectivity, are valuable pharmacological tools and clinical agents.[1][2]

Atropine is a classic example of such a non-selective antagonist, derived from the plant Atropa belladonna.[2] It acts as a competitive and reversible antagonist at all five muscarinic receptor subtypes.[1] This guide details its binding affinity, functional potency, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the binding and functional activities of Atropine at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity of Atropine at Human mAChR Subtypes

Receptor SubtypeRadioligandK_i (nM)
M1[³H]-N-Methylscopolamine1.27 ± 0.36
M2[³H]-N-Methylscopolamine3.24 ± 1.16
M3[³H]-N-Methylscopolamine2.21 ± 0.53
M4[³H]-N-Methylscopolamine0.77 ± 0.43
M5[³H]-N-Methylscopolamine2.84 ± 0.84
Data presented as mean ± standard deviation.

Table 2: Functional Antagonism by Atropine at Human mAChR Subtypes

Receptor SubtypeFunctional AssayIC₅₀ (nM)
M1Calcium Mobilization2.22 ± 0.60
M2GTPγS Binding4.32 ± 1.63
M3Calcium Mobilization4.16 ± 1.04
M4GTPγS Binding2.38 ± 1.07
M5Calcium Mobilization3.39 ± 1.16
Data presented as mean ± standard deviation.

Signaling Pathways

Muscarinic receptors couple to distinct G protein families to initiate downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M1, M3, M5 Receptor Gq Gq/11 mAChR->Gq PLC PLCβ Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ACh Acetylcholine ACh->mAChR activates Atropine Atropine (Antagonist) Atropine->mAChR blocks

Gq/11-coupled mAChR signaling pathway.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M2, M4 Receptor Gi Gi/o mAChR->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP ACh Acetylcholine ACh->mAChR activates Atropine Atropine (Antagonist) Atropine->mAChR blocks

Gi/o-coupled mAChR signaling pathway.

Experimental Protocols

The characterization of a muscarinic antagonist like Atropine involves a suite of in vitro assays to determine its binding and functional properties.

This assay determines the affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the K_i of Atropine at each mAChR subtype.

  • Materials:

    • Cell membranes from cell lines stably expressing a single human mAChR subtype (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compound: Atropine, serially diluted.

    • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM Atropine).

    • 96-well filter plates (e.g., glass fiber filters).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-NMS (typically near its K_d value), and varying concentrations of Atropine.

    • For total binding wells, only membranes and [³H]-NMS are added.

    • For non-specific binding wells, membranes, [³H]-NMS, and a saturating concentration of non-labeled Atropine are added.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of Atropine.

    • The IC₅₀ value (the concentration of Atropine that inhibits 50% of specific [³H]-NMS binding) is determined by non-linear regression.

    • The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq/11 activation.

  • Objective: To determine the IC₅₀ of Atropine for the inhibition of agonist-induced calcium flux.

  • Materials:

    • Cell line stably expressing the M1, M3, or M5 receptor (e.g., CHO-M1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: e.g., Carbachol or Acetylcholine at a concentration that elicits a submaximal response (EC₈₀).

    • Test Compound: Atropine, serially diluted.

    • Fluorescence microplate reader (e.g., FLIPR).

  • Procedure:

    • Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1-2 hours at 37°C).

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of Atropine or vehicle for a set period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the agonist (e.g., Carbachol) to all wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • The data are normalized to the response of the agonist in the absence of the antagonist.

    • The normalized response is plotted against the log concentration of Atropine, and the IC₅₀ value is determined using a four-parameter logistic equation.

This functional assay measures the activation of Gi/o proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. Antagonists are assessed by their ability to inhibit agonist-stimulated binding.

  • Objective: To determine the IC₅₀ of Atropine for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

  • Materials:

    • Cell membranes from a cell line stably expressing the M2 or M4 receptor.

    • [³⁵S]GTPγS.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

    • GDP (to ensure G proteins are in an inactive state).

    • Agonist: e.g., Acetylcholine at its EC₉₀ concentration.

    • Test Compound: Atropine, serially diluted.

  • Procedure:

    • In a 96-well plate, combine cell membranes, GDP, varying concentrations of Atropine, and the agonist.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for binding.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using a filter plate and vacuum harvesting.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Data are expressed as a percentage of the stimulation induced by the agonist alone.

    • The percentage of inhibition is plotted against the log concentration of Atropine to determine the IC₅₀ value via non-linear regression.

experimental_workflow cluster_assays In Vitro Characterization cluster_data Data Analysis cluster_profile Pharmacological Profile binding_assay Radioligand Binding Assay ki_calc Determine K_i (Binding Affinity) binding_assay->ki_calc functional_assay_gq Calcium Mobilization Assay (M1, M3, M5) ic50_calc_gq Determine IC₅₀ (Functional Potency, Gq) functional_assay_gq->ic50_calc_gq functional_assay_gi [³⁵S]GTPγS Binding Assay (M2, M4) ic50_calc_gi Determine IC₅₀ (Functional Potency, Gi) functional_assay_gi->ic50_calc_gi profile Comprehensive Profile: - Binding Affinity Table - Functional Potency Table - Selectivity Assessment ki_calc->profile ic50_calc_gq->profile ic50_calc_gi->profile compound Test Compound (e.g., Atropine) compound->binding_assay compound->functional_assay_gq compound->functional_assay_gi

Experimental workflow for antagonist characterization.

References

The Structure-Activity Relationship of mAChR-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

mAChR-IN-1, also known as 4-iododexetimide (B1248845), is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a member of the dexetimide (B1670337) family of compounds, it has been instrumental in the study of the cholinergic nervous system. The development and characterization of this compound and its analogs have provided valuable insights into the structural requirements for high-affinity binding to muscarinic receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of cholinergic pharmacology and medicinal chemistry.

Core Compound: this compound (4-iododexetimide)

This compound is a derivative of dexetimide, a known potent muscarinic antagonist. The key structural feature of this compound is the presence of an iodine atom on the phenyl ring, which has been shown to influence its binding affinity for muscarinic receptors. The primary literature identifies this compound as 4-iododexetimide, and it is recognized as a high-affinity antagonist for these receptors.[1]

Structure-Activity Relationship (SAR)

The SAR studies on dexetimide analogs have primarily focused on modifications of the phenyl ring and the piperidine (B6355638) moiety. The introduction of halogen atoms at different positions of the phenyl ring has been a key area of investigation to understand the impact on binding affinity.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound (4-iododexetimide) and related compounds for muscarinic receptors. The data is compiled from various studies and presented to facilitate comparison.

CompoundModificationReceptor SubtypeBinding Affinity (Kd or IC50, nM)Reference
DexetimideParent CompoundM1~1[1]
This compound (4-iododexetimide) 4-iodo substitution on phenyl ringM11.2 - 17 [1]
4-bromodexetimide4-bromo substitution on phenyl ringM1Data not available in snippets
4-chlorodexetimide4-chloro substitution on phenyl ringM1Data not available in snippets
LevetimideEnantiomer of dexetimideM1Significantly lower affinity
4-iodolevetimideEnantiomer of 4-iododexetimideM1Significantly lower affinity

Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation. The IC50 value of 17 nM for this compound is from a commercial supplier, while other academic studies report higher affinities.

Experimental Protocols

Synthesis of this compound (4-iododexetimide) and Analogs

The synthesis of 4-iododexetimide and other halogenated analogs of dexetimide generally follows a multi-step synthetic route, starting from commercially available precursors. The key steps typically involve the formation of the diphenylacetonitrile (B117805) core, followed by the introduction of the piperidine moiety and subsequent modifications.

General Synthetic Scheme:

  • Alkylation: Alkylation of diphenylacetonitrile with a suitable piperidine derivative.

  • Halogenation: Introduction of the halogen atom onto the phenyl ring. For 4-iododexetimide, this would involve an iodination reaction.

  • Purification: Purification of the final compound using techniques such as chromatography.

Radioligand Binding Assay

The binding affinity of this compound and its analogs to muscarinic receptors is typically determined using a competitive radioligand binding assay.

Protocol Overview:

  • Membrane Preparation: Homogenize tissues or cells expressing muscarinic receptors in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Muscarinic Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. As an antagonist, this compound blocks the activation of these pathways by acetylcholine.

mAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M1_mAChR M1 mAChR ACh->M1_mAChR Binds & Activates mAChR_IN_1 This compound mAChR_IN_1->M1_mAChR Binds & Blocks Gq_11 Gq/11 M1_mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway and its Antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the affinity of compounds like this compound.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prepare_reagents Prepare Radioligand and Test Compound Dilutions prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation_counting Quantify Radioactivity (Scintillation Counting) filtration->scintillation_counting data_analysis Data Analysis: IC50 and Ki Determination scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound (4-iododexetimide) is a valuable pharmacological tool for studying muscarinic acetylcholine receptors. The structure-activity relationship studies of dexetimide analogs have demonstrated that modifications to the phenyl ring, particularly halogenation, significantly impact binding affinity. The high affinity and selectivity of this compound make it a useful radioligand for in vitro and in vivo studies of mAChRs. Further exploration of the SAR of this chemical scaffold could lead to the development of novel muscarinic receptor ligands with improved subtype selectivity and therapeutic potential.

References

Unveiling Cholinergic Signaling: A Technical Guide to the Application of mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, for the investigation of cholinergic signaling. While detailed subtype selectivity data for this compound is not publicly available, this document outlines the established methodologies and signaling pathways that form the essential context for its application in research and drug discovery.

Introduction to Cholinergic Signaling and Muscarinic Receptors

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems.[1][2][3] ACh exerts its effects through two main types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[2][4] The mAChR family consists of five distinct G protein-coupled receptor (GPCR) subtypes, designated M1 through M5, which are pivotal in modulating neuronal excitability, learning, memory, and autonomic functions.

These subtypes are broadly classified based on their G protein coupling:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The diverse expression patterns and distinct signaling mechanisms of these subtypes make them attractive therapeutic targets for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). The development and characterization of subtype-selective ligands are therefore of paramount importance in dissecting the specific roles of each mAChR subtype and for the development of targeted therapeutics.

This compound: A Potent Muscarinic Antagonist

This compound is a potent antagonist of muscarinic acetylcholine receptors. The limited available data for this compound is summarized below.

Quantitative Data for this compound
CompoundParameterValueReceptor TargetSource
This compound hydrochlorideIC5017 nMMuscarinic Acetylcholine Receptor (mAChR)

Note: The provided IC50 value does not specify the selectivity of this compound across the five mAChR subtypes. To fully characterize this compound, a comprehensive selectivity profile would need to be determined using the experimental protocols outlined in this guide. An example of how such data would be presented is shown below.

Illustrative Selectivity Profile Table
Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
M1TBDTBD
M2TBDTBD
M3TBDTBD
M4TBDTBD
M5TBDTBD
TBD: To be determined through experimental assays.

Cholinergic Signaling Pathways

The differential coupling of mAChR subtypes to distinct G proteins results in divergent downstream signaling cascades. Understanding these pathways is fundamental to interpreting the effects of antagonists like this compound.

cluster_0 M1/M3/M5 Signaling Pathway (Gq/11-coupled) ACh_q Acetylcholine (ACh) M135 M1, M3, or M5 Receptor ACh_q->M135 Gq11 Gq/11 Protein M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response_q Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cell_Response_q PKC->Cell_Response_q mAChR_IN_1_q This compound (Antagonist) mAChR_IN_1_q->M135

Figure 1. Gq/11-coupled mAChR signaling pathway.

cluster_1 M2/M4 Signaling Pathway (Gi/o-coupled) ACh_i Acetylcholine (ACh) M24 M2 or M4 Receptor ACh_i->M24 Gio Gi/o Protein M24->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response_i Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->Cell_Response_i mAChR_IN_1_i This compound (Antagonist) mAChR_IN_1_i->M24

Figure 2. Gi/o-coupled mAChR signaling pathway.

Experimental Protocols for Characterizing this compound

To determine the subtype selectivity and functional effects of this compound, a combination of in vitro binding and functional assays is required. The following are detailed, generalized protocols for these essential experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype. These assays typically involve the use of cell membranes expressing a single recombinant human mAChR subtype and a radiolabeled ligand that is known to bind to the receptor.

prep Prepare cell membranes expressing a single mAChR subtype (M1-M5) incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50 of this compound quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

Figure 3. Workflow for a radioligand competition binding assay.

  • Preparation of Cell Membranes:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the five human mAChR subtypes (hM1-hM5).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand. For mAChRs, [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective antagonist radioligand. The concentration used is typically close to the Kd of the radioligand for the receptor.

    • Add varying concentrations of the unlabeled competitor ligand (this compound). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive antagonist (e.g., 1 µM atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Functional Assay

For M1, M3, and M5 receptors that couple to Gq/11, a calcium mobilization assay is a robust method to determine the functional potency of an antagonist. This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an agonist.

seed_cells Seed cells expressing an M1, M3, or M5 receptor into a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of this compound load_dye->pre_incubate add_agonist Add a fixed concentration of an mAChR agonist (e.g., carbachol (B1668302) or acetylcholine) at EC80 pre_incubate->add_agonist measure_fluorescence Measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR) add_agonist->measure_fluorescence determine_ic50 Analyze the dose-response curve to determine the IC50 of this compound measure_fluorescence->determine_ic50

Figure 4. Workflow for a calcium mobilization functional assay.

  • Cell Preparation:

    • Seed cells (e.g., CHO or HEK293) stably expressing the M1, M3, or M5 receptor subtype into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium-5. The loading buffer may also contain an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage from the cells.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for approximately one hour to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound (the antagonist) in a separate plate.

    • Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurements with automated liquid handling.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then add the different concentrations of this compound to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes).

    • Following the antagonist pre-incubation, add a fixed concentration of an mAChR agonist (e.g., acetylcholine or carbachol). The agonist concentration should be one that elicits approximately 80% of the maximal response (EC80) to ensure a robust signal for inhibition.

    • Immediately measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is calculated for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response.

Conclusion

This compound is a valuable tool for the study of cholinergic signaling. While its full pharmacological profile remains to be elucidated, the experimental frameworks provided in this guide offer a clear path for its characterization. By employing radioligand binding and functional assays, researchers can determine the subtype selectivity and potency of this compound, thereby enabling its precise application in probing the multifaceted roles of muscarinic acetylcholine receptors in health and disease. The continued development and thorough characterization of such chemical probes are essential for advancing our understanding of the cholinergic system and for the discovery of novel therapeutics.

References

The Role of mAChR-IN-1 in GPCR Research: A Technical Guide to its Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2][3] These receptors are integral to a wide array of physiological functions, including learning, memory, attention, and autonomic regulation, making them critical targets for therapeutic intervention in various disorders such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][5] The development of subtype-selective ligands is paramount to dissecting the specific roles of each mAChR subtype and for creating targeted therapies with minimal side effects.

mAChR-IN-1 is a potent, yet to be fully characterized, muscarinic acetylcholine receptor antagonist. Publicly available data indicates an IC50 of 17 nM, although the specific subtype selectivity has not been extensively published. This technical guide provides a comprehensive overview of the established methodologies for the in-depth characterization of this compound, or any novel muscarinic antagonist. It details the experimental protocols required to determine its binding affinity and functional potency across the five mAChR subtypes and illustrates the key signaling pathways it is expected to modulate.

Muscarinic Receptor Subtypes and Signaling Pathways

The five mAChR subtypes are broadly classified into two families based on their G protein-coupling preferences.

  • M1, M3, and M5 Receptors: These receptors primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors preferentially couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the dissociated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

As an antagonist, this compound is expected to block the activation of these signaling pathways by the endogenous agonist, acetylcholine.

cluster_gq M1, M3, M5 Signaling Pathway cluster_gi M2, M4 Signaling Pathway ACh_q Acetylcholine mAChR_q M1/M3/M5 Receptor ACh_q->mAChR_q Gq11 Gq/11 mAChR_q->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC mAChR_IN_1_q This compound mAChR_IN_1_q->mAChR_q ACh_i Acetylcholine mAChR_i M2/M4 Receptor ACh_i->mAChR_i Gio Gi/o mAChR_i->Gio AC Adenylyl Cyclase Gio->AC GIRK GIRK Channel Gio->GIRK βγ subunit cAMP ↓ cAMP AC->cAMP mAChR_IN_1_i This compound mAChR_IN_1_i->mAChR_i

Figure 1: Antagonism of mAChR Signaling Pathways by this compound.

Data Presentation: Pharmacological Profile of this compound

A comprehensive understanding of this compound's role in GPCR research necessitates a detailed pharmacological profile. The following tables provide a template for the essential quantitative data that should be determined through the experimental protocols outlined in this guide. While a single IC50 value of 17 nM is reported, its subtype specificity is crucial for its application as a selective research tool.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

Receptor SubtypeRadioligandKi (nM)
M1[3H]-NMSData to be determined
M2[3H]-NMSData to be determined
M3[3H]-NMSData to be determined
M4[3H]-NMSData to be determined
M5[3H]-NMSData to be determined
Ki values represent the inhibition constant, a measure of the binding affinity of this compound. NMS: N-methylscopolamine.

Table 2: Functional Antagonist Potency of this compound at Human Muscarinic Receptors

Receptor SubtypeFunctional AssayIC50 (nM)Fold Selectivity
M1Calcium MobilizationData to be determined-
M2cAMP InhibitionData to be determined-
M3Calcium MobilizationData to be determined-
M4cAMP InhibitionData to be determined-
M5Calcium MobilizationData to be determined-
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to an agonist.

Experimental Protocols

To elucidate the pharmacological profile of this compound, two primary types of in vitro assays are essential: radioligand binding assays to determine binding affinity and functional assays to measure antagonist potency.

Radioligand Binding Assay for Determining Ki

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.

start Start prep_membranes Prepare cell membranes expressing a single mAChR subtype (M1-M5) start->prep_membranes incubate Incubate membranes with: - [3H]-NMS (radioligand) - Varying concentrations of This compound (competitor) prep_membranes->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data: - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from stable cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 20-50 µ g/well ).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (e.g., 10-point serial dilutions).

    • [3H]-NMS at a concentration near its Kd (e.g., 0.5 nM).

    • Cell membrane suspension.

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist like atropine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay: Calcium Mobilization for M1, M3, and M5 Receptors

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.

start Start seed_cells Seed cells expressing M1, M3, or M5 receptors in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of this compound load_dye->pre_incubate add_agonist Add a fixed concentration of an agonist (e.g., acetylcholine) to stimulate the receptor pre_incubate->add_agonist measure_fluorescence Measure the change in intracellular calcium (fluorescence intensity) add_agonist->measure_fluorescence analyze Analyze data: - Plot response vs. log [this compound] - Determine IC50 measure_fluorescence->analyze end End analyze->end

Figure 3: Workflow for Calcium Mobilization Assay.

Materials:

  • A stable cell line expressing human M1, M3, or M5 receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound hydrochloride.

  • A muscarinic agonist (e.g., acetylcholine or carbachol).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Then, add a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound holds promise as a tool for probing the function of muscarinic acetylcholine receptors in GPCR research. However, a thorough pharmacological characterization is essential to define its utility. The experimental protocols detailed in this guide provide a robust framework for determining the binding affinity and functional potency of this compound across all five mAChR subtypes. The resulting quantitative data will be invaluable for researchers in academia and the pharmaceutical industry, enabling the precise application of this antagonist in their studies and contributing to the broader understanding of muscarinic receptor biology and the development of novel therapeutics.

References

An In-depth Technical Guide to mAChR-IN-1 (VU0255035): A Potent and Selective M1 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1, also known as VU0255035, is a potent and highly selective competitive antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). Its remarkable selectivity for the M1 subtype over M2-M5 receptors makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of M1 receptor signaling in the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its evaluation, and its effects on M1 receptor-mediated signaling pathways. The information presented herein is intended to support researchers in neuroscience and drug development in utilizing this compound to investigate the therapeutic potential of M1 receptor modulation in various neurological and psychiatric disorders.

Core Compound Properties

This compound (VU0255035) is a small molecule that acts as a competitive antagonist at the orthosteric binding site of the M1 muscarinic acetylcholine receptor.[1] Its high degree of selectivity allows for the specific interrogation of M1 receptor function in complex biological systems.

Quantitative Data: In Vitro Pharmacology

The following tables summarize the binding affinity and functional potency of this compound for the human muscarinic acetylcholine receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)
M114.87
M2> 10,000
M3> 10,000
M4> 10,000
M5> 10,000

*Based on >75-fold selectivity demonstrated in functional assays where IC50 > 10 µM.

Table 2: Functional Antagonist Potency (IC50) of this compound

Receptor SubtypeIC50 (nM)Fold Selectivity (vs. M1)
M1132.6 ± 28.5[1]-
M2> 10,000[1]> 75
M3> 10,000[1]> 75
M4> 10,000> 75
M5> 10,000> 75
Quantitative Data: In Vivo Pharmacokinetics

Table 3: In Vivo Pharmacokinetic Properties of this compound

ParameterValueSpeciesDosing
Brain Penetration (BrainAUC/PlasmaAUC)0.48Rat10 mg/kg, i.p.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. As a competitive antagonist, this compound blocks the initiation of this signaling cascade by preventing the binding of acetylcholine (ACh).

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds mAChRIN1 This compound mAChRIN1->M1R Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses (e.g., Ion Channel Modulation, Gene Expression) Ca->Downstream Modulates PKC->Downstream Phosphorylates

M1 Receptor Signaling Pathway Antagonized by this compound

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium via M1 receptor activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).

  • Reagents:

    • CHO-M1 cells

    • Cell culture medium (e.g., DMEM/F12)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

    • Pluronic F-127

    • Probenecid (B1678239) (optional, to prevent dye extrusion)

    • M1 receptor agonist (e.g., Acetylcholine, Carbachol)

    • This compound (VU0255035)

  • Procedure:

    • Cell Plating: Seed CHO-M1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM). Incubate for 60 minutes at 37°C.

    • Washing: Gently wash the cells with assay buffer to remove excess dye.

    • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Agonist Stimulation and Signal Reading: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-20 seconds. Add a pre-determined concentration of the M1 agonist (typically an EC80 concentration) to all wells simultaneously. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

    • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the agonist-only control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the M1 receptor.

  • Materials:

    • Membrane preparations from cells (e.g., CHO) expressing the human M1, M2, M3, M4, or M5 receptor.

    • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS)

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Non-specific binding control: Atropine (e.g., 1 µM)

    • This compound (VU0255035)

    • Glass fiber filters (e.g., GF/C)

    • Scintillation cocktail

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (10-20 µg protein), a fixed concentration of [3H]-NMS (near its Kd value, e.g., 0.1-0.4 nM), and varying concentrations of this compound in assay buffer.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

    • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of atropine) from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Pilocarpine-Induced Seizure Model

This model assesses the in vivo efficacy of this compound in a model of epilepsy where seizures are induced by a muscarinic agonist.

  • Animal Model: Adult male mice (e.g., C57BL/6J).

  • Reagents:

  • Procedure:

    • Pre-treatment: Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to the mice to mitigate the peripheral cholinergic effects of pilocarpine.

    • Test Compound Administration: 30 minutes after scopolamine, administer either the vehicle or this compound (e.g., 10 mg/kg, i.p.).

    • Seizure Induction: 30 minutes after the test compound administration, induce seizures by injecting a high dose of pilocarpine (e.g., 280 mg/kg, i.p.).

    • Behavioral Observation: Immediately after pilocarpine injection, observe the mice continuously for seizure activity for at least 2 hours. Score the seizure severity at regular intervals using a standardized scale (e.g., the Racine scale).

    • Data Analysis: Compare the seizure scores and the latency to the first seizure between the vehicle-treated and this compound-treated groups. Statistical analysis (e.g., Mann-Whitney U test for scores, t-test for latency) is used to determine the significance of any protective effect.

Experimental and Discovery Workflow

The discovery and characterization of a selective antagonist like this compound follows a logical progression from high-throughput screening to in vivo validation.

Discovery_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay on M1 cells) HitIdent Hit Identification (Potent M1 Antagonists) HTS->HitIdent Selectivity Selectivity Profiling (Functional & Binding Assays vs. M2-M5) HitIdent->Selectivity LeadOpt Lead Optimization (Structure-Activity Relationship Studies) Selectivity->LeadOpt FinalCompound This compound (VU0255035) (High Potency and Selectivity) LeadOpt->FinalCompound PK Pharmacokinetic Studies (Brain Penetration) FinalCompound->PK Efficacy Efficacy Models (e.g., Pilocarpine-Induced Seizures) PK->Efficacy TargetValidation In Vivo Target Validation Efficacy->TargetValidation

Workflow for the Discovery and Validation of this compound

Conclusion

This compound (VU0255035) is a highly selective and potent M1 muscarinic receptor antagonist with demonstrated central nervous system penetration and in vivo efficacy. Its pharmacological profile makes it an exceptional research tool for elucidating the role of M1 receptors in neuronal function and disease. The detailed protocols and pathway information provided in this guide are intended to facilitate its use in advancing our understanding of cholinergic signaling and to aid in the development of novel therapeutics targeting the M1 receptor for the treatment of CNS disorders such as epilepsy, Alzheimer's disease, and schizophrenia.

References

Technical Whitepaper: VU0255035, a Potent and Selective M1 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. My initial comprehensive search for "mAChR-IN-1" did not yield any publicly available data for a compound with this specific designation.

Therefore, to fulfill your request for an in-depth technical guide, I will provide a detailed whitepaper on a well-characterized and publicly documented selective muscarinic acetylcholine (B1216132) receptor 1 (M1) antagonist, VU0255035 . This compound serves as an excellent example for researchers, scientists, and drug development professionals, and the available data allows for the creation of the detailed guide you requested, complete with quantitative data, experimental protocols, and pathway visualizations.

This document provides a comprehensive overview of the biological activity and function of VU0255035, a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] There are five subtypes of mAChRs (M1-M5), which are involved in a wide array of physiological functions, including learning, memory, and motor control.[2][3][4] The M1 receptor, in particular, is a key target for the therapeutic intervention of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. VU0255035 is a small molecule that has been identified as a potent and highly selective antagonist for the M1 mAChR, making it a valuable tool for studying M1 receptor function.

Biological Activity and Quantitative Data

VU0255035 exhibits high potency and selectivity for the M1 mAChR subtype over other mAChR subtypes (M2-M5) and a wide range of other GPCRs, ion channels, and transporters.

Parameter Value Assay Type Target Reference
IC50130 nMM1 functional cell-based calcium-mobilization assayM1 mAChR
Selectivity>75-foldFunctional assaysM2-M5 mAChRs
Selectivity>10 µMPanel of 75 GPCRs, ion channels, and transportersOff-targets
Brain/Plasma Ratio (AUC)0.48In vivo pharmacokinetic studiesCentral Nervous System Penetration

Mechanism of Action

The M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels. VU0255035 acts as an antagonist at the M1 receptor, blocking the binding of acetylcholine and thereby inhibiting this downstream signaling pathway. Mutagenesis studies have confirmed that VU0255035 is an orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine.

cluster_membrane Cell Membrane M1_receptor M1 Receptor Gq Gq Protein M1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1_receptor Binds & Activates VU0255035 VU0255035 VU0255035->M1_receptor Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: M1 Muscarinic Receptor Signaling Pathway and Antagonism by VU0255035.

Experimental Protocols

The discovery and characterization of VU0255035 involved a series of key experiments.

a. M1 Functional Cell-Based Calcium-Mobilization Assay:

This assay was central to the identification of VU0255035 as an M1 antagonist.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Principle: M1 receptor activation by an agonist (e.g., acetylcholine) leads to an increase in intracellular calcium. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.

  • Methodology:

    • CHO-M1 cells are plated in a multi-well format.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (VU0255035) is added to the wells at various concentrations.

    • An M1 receptor agonist is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.

    • The IC50 value is calculated by determining the concentration of VU0255035 that causes a 50% inhibition of the agonist-induced calcium response.

b. Selectivity Assays:

To determine the selectivity of VU0255035, similar functional assays were performed using cell lines expressing the other muscarinic receptor subtypes (M2, M3, M4, and M5). Additionally, binding assays were conducted against a broad panel of off-target proteins.

c. In Vivo Pharmacokinetic Studies:

To assess the brain penetration of VU0255035, the compound was administered to rodents, and its concentration in both plasma and brain tissue was measured over time. The ratio of the area under the curve (AUC) for the brain and plasma concentrations was then calculated to determine the brain/plasma ratio.

cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Parallel_Synthesis Iterative Parallel Synthesis Hit_ID->Parallel_Synthesis SAR Structure-Activity Relationship (SAR) Studies Parallel_Synthesis->SAR Potency_Assay Potency Determination (IC50 on M1) SAR->Potency_Assay Selectivity_Assay Selectivity Profiling (M2-M5, Off-targets) Potency_Assay->Selectivity_Assay In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) Selectivity_Assay->In_Vivo_PK Probe_Molecule Probe Molecule (VU0255035) In_Vivo_PK->Probe_Molecule

References

Methodological & Application

Application Notes and Protocols for mAChR-IN-1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors integral to the regulation of numerous physiological functions.[1] The five subtypes of mAChRs (M1-M5) represent significant therapeutic targets for a variety of disorders.[2] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3][4] In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. Understanding the in vitro pharmacological profile of this compound is crucial for its development as a potential therapeutic agent.

This document provides detailed protocols for the in vitro characterization of this compound, including radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueAssay TypeReceptor Subtype(s)
IC5017 nMNot SpecifiedMuscarinic Cholinergic Receptor

Note: The specific assay conditions and receptor subtype used to determine the IC50 value were not detailed in the available literature. The following protocols represent standard assays for characterizing mAChR antagonists.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells stably transfected with M1 mAChR).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (B194438) (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • This compound hydrochloride.

  • 96-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the following to each well:

    • 25 µL of assay buffer (for total binding) or 25 µL of atropine solution (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of [3H]-NMS solution (final concentration typically 0.2-1.0 nM).

    • 50 µL of cell membrane suspension (typically 5-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, or M5).

Materials:

  • HEK293 or CHO cells stably expressing a human Gq-coupled muscarinic receptor subtype (e.g., M1 or M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., Carbachol or Oxotremorine).

  • This compound hydrochloride.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with an integrated fluid dispenser.

Procedure:

  • Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate for 15-30 minutes.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of the muscarinic agonist (typically the EC80 concentration) to the wells.

  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, this compound) plate Plate Addition (Reagents to 96-well plate) prep->plate incubate Incubation (Reach Equilibrium) plate->incubate harvest Harvesting & Washing (Separate bound/unbound) incubate->harvest count Scintillation Counting (Quantify radioactivity) harvest->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for the radioligand competition binding assay.

G cluster_1 Functional Antagonist (Calcium) Assay Workflow seed Seed Cells load Load with Calcium Dye seed->load wash Wash Cells load->wash add_antagonist Add this compound wash->add_antagonist incubate_ant Incubate add_antagonist->incubate_ant read_baseline Read Baseline Fluorescence incubate_ant->read_baseline add_agonist Add Agonist read_baseline->add_agonist read_response Measure Fluorescence add_agonist->read_response analyze Data Analysis (Calculate IC50) read_response->analyze

Caption: Workflow for the calcium mobilization functional assay.

G ACh Acetylcholine (Agonist) mAChR M1/M3/M5 Receptor ACh->mAChR Activates Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca mAChRIN1 This compound (Antagonist) mAChRIN1->mAChR Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway.

References

Application Notes and Protocols for mAChR-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a half-maximal inhibitory concentration (IC50) of 17 nM[1]. As a pan-antagonist, it inhibits all five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs) crucial for regulating a wide array of physiological processes. This broad-spectrum activity makes this compound a valuable tool for in vitro studies aimed at elucidating the roles of muscarinic signaling in various cellular functions and for screening potential therapeutic agents.

These application notes provide detailed protocols for the use of this compound in cell culture, including preparation, storage, and application in common experimental assays.

Data Presentation

Table 1: Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₂₁H₂₆ClN₃O₂[1]
Molecular Weight 403.91 g/mol [1]
IC50 (pan-mAChR) 17 nM[1]
Appearance Crystalline solidN/A
Solubility DMSO (≥ 2.17 mg/mL)[1]
Storage (Powder) -20°C for 1 year, -80°C for 2 yearsN/A
Storage (Stock Solution) -20°C for 1 month, -80°C for 6 months

Signaling Pathways

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

mAChR_Signaling_Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling cluster_2 This compound Action M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA_inhibition PKA Inhibition cAMP->PKA_inhibition mAChR_IN_1 This compound mAChR_IN_1->M1_M3_M5 mAChR_IN_1->M2_M4

Caption: Muscarinic acetylcholine receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

A critical first step for any in vitro experiment is the correct preparation of the compound stock solution.

Workflow Diagram:

Stock_Solution_Preparation start Weigh this compound Hydrochloride Powder dissolve Dissolve in 100% DMSO to create a high- concentration stock (e.g., 10 mM) start->dissolve vortex Vortex or sonicate until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol:

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound hydrochloride vial to room temperature before opening.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

2. Cell Culture and Treatment

The choice of cell line is dependent on the specific muscarinic receptor subtype(s) of interest. Several commercially available cell lines endogenously express mAChRs or have been engineered to stably express specific subtypes.

Table 2: Commonly Used Cell Lines for mAChR Studies

Cell LineReceptor ExpressionNotes
CHO-K1 Often used for stable transfection of individual mAChR subtypes (M1-M5).Low endogenous mAChR expression, providing a clean background for studying specific subtypes.
HEK293 Similar to CHO-K1, widely used for transient and stable expression of mAChRs.Robust and easy to transfect.
U2OS Can be engineered to express specific mAChR subtypes.Human bone osteosarcoma epithelial cells.
SH-SY5Y Endogenously express multiple mAChR subtypes, primarily M1 and M3.Human neuroblastoma cell line, useful for studying neuronal functions.
LA-N-2 Endogenously express cholinergic machinery, including mAChRs.Human neuroblastoma cell line.

Protocol:

  • Cell Seeding:

    • Culture the chosen cell line in the appropriate growth medium until it reaches 80-90% confluency.

    • Trypsinize and seed the cells into the desired culture plates (e.g., 96-well plates for high-throughput screening) at a density appropriate for the specific assay.

    • Allow the cells to adhere and grow for 24 hours before treatment.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in a serum-free or low-serum medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared working solutions of this compound to the cells.

    • For antagonist studies, pre-incubate the cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding a muscarinic agonist (e.g., carbachol, acetylcholine).

    • Incubate the cells for the time required by the specific assay protocol.

3. Calcium Flux Assay

This assay is suitable for measuring the antagonistic effect of this compound on M1, M3, and M5 receptors, which signal through the Gq/11 pathway to induce intracellular calcium release.

Workflow Diagram:

Calcium_Flux_Assay seed_cells Seed cells expressing M1, M3, or M5 receptors in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) seed_cells->load_dye pre_incubate Pre-incubate with varying concentrations of this compound load_dye->pre_incubate add_agonist Add a muscarinic agonist (e.g., carbachol) pre_incubate->add_agonist measure_fluorescence Measure the change in fluorescence over time using a plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine the IC50 of this compound measure_fluorescence->analyze_data

Caption: Workflow for a calcium flux assay to measure this compound activity.

Protocol:

  • Materials:

    • Cells expressing M1, M3, or M5 receptors seeded in a black, clear-bottom 96-well plate.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Muscarinic agonist (e.g., carbachol).

    • This compound.

  • Procedure:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing different concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader.

    • Initiate reading and inject the muscarinic agonist into each well.

    • Monitor the change in fluorescence intensity over time.

    • Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.

4. cAMP Assay

This assay is used to determine the antagonistic effect of this compound on M2 and M4 receptors, which inhibit adenylyl cyclase and decrease cAMP levels.

Protocol:

  • Materials:

    • Cells expressing M2 or M4 receptors seeded in a 96-well plate.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Muscarinic agonist (e.g., acetylcholine).

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

    • Add the muscarinic agonist and forskolin to the cells. Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the M2/M4 agonist.

    • Incubate for the time recommended by the assay kit manufacturer.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit protocol.

    • Analyze the data to determine the ability of this compound to block the agonist-induced decrease in forskolin-stimulated cAMP levels.

Concluding Remarks

This compound is a versatile pharmacological tool for investigating the roles of muscarinic acetylcholine receptors in cell signaling. The protocols provided here offer a foundation for utilizing this potent, non-selective antagonist in various cell-based assays. Researchers should optimize the experimental conditions, such as cell density, incubation times, and compound concentrations, for their specific cell lines and research questions. Careful experimental design and data analysis will ensure reliable and reproducible results, contributing to a deeper understanding of muscarinic receptor function.

References

Application Notes: Characterization of mAChR-IN-1 in a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems. The M1 subtype of mAChRs is predominantly coupled to the Gq signaling pathway.[1][2] Activation of the M1 receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]

This application note provides a detailed protocol for characterizing the activity of a hypothetical M1 muscarinic receptor agonist, referred to as mAChR-IN-1, using a fluorescent-based calcium mobilization assay. This assay is a widely used method to screen for and characterize compounds that modulate the activity of Gq-coupled GPCRs by measuring the transient increase in intracellular calcium concentration upon receptor activation.[3]

Signaling Pathway

The activation of the M1 muscarinic acetylcholine receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. The binding of an agonist, such as this compound, to the M1 receptor induces a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the cleavage of PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of calcium into the cytosol.

M1_Signaling_Pathway cluster_membrane Cell Membrane mAChR_IN_1 This compound (Agonist) M1_Receptor M1 Receptor mAChR_IN_1->M1_Receptor Binds to Gq_protein Gq Protein (α, β, γ) M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_cytosol ↑ [Ca²⁺] in Cytosol Ca_release->Ca_cytosol Leads to

M1 Receptor Signaling Pathway

Experimental Workflow

The general workflow for the calcium mobilization assay involves seeding cells expressing the M1 receptor, loading the cells with a calcium-sensitive fluorescent dye, adding the test compound (this compound), and measuring the change in fluorescence over time.

Calcium_Assay_Workflow cluster_reader Fluorescence Plate Reader start Start seed_cells Seed CHO-M1 or HEK293-M1 cells in a 96-well plate start->seed_cells incubate_cells Incubate cells overnight (37°C, 5% CO₂) seed_cells->incubate_cells prepare_dye Prepare Fluo-4 AM dye-loading solution incubate_cells->prepare_dye load_dye Load cells with Fluo-4 AM (1 hour at 37°C) prepare_dye->load_dye incubate_rt Incubate at room temperature (15-30 minutes) load_dye->incubate_rt prepare_compounds Prepare serial dilutions of This compound and controls incubate_rt->prepare_compounds measure_fluorescence Measure fluorescence using a plate reader (Ex/Em = 490/525 nm) prepare_compounds->measure_fluorescence add_compounds Add compounds to cells record_signal Record fluorescence signal (pre- and post-addition) add_compounds->record_signal analyze_data Analyze data: calculate EC₅₀ record_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors integral to the modulation of both the central and peripheral nervous systems. These receptors are involved in a myriad of physiological processes, including learning, memory, attention, and smooth muscle control. Consequently, they are significant targets for therapeutic intervention in a range of disorders. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

This compound acts by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. Its primary known pharmacological parameter is an IC50 of 17 nM for mAChRs[1][2][3][4]. However, the specific affinity for each of the five muscarinic receptor subtypes (M1-M5) is not widely published, and researchers are encouraged to determine the selectivity profile for their specific experimental system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.

PropertyValue
Molecular Formula C₂₃H₂₆ClIN₂O₂
Molecular Weight 524.82 g/mol
CAS Number 119391-73-0
Appearance Solid, White to off-white
Solubility DMSO: ≥ 65 mg/mL (≥ 123.85 mM) H₂O: ~1 mg/mL (with sonication and warming)
Storage Store at 4°C for short-term, -20°C to -80°C for long-term in a sealed container, away from moisture and light.

Data sourced from MedChemExpress[4].

Signaling Pathways

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

mAChR_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP mAChR_IN_1 This compound mAChR_IN_1->M1_M3_M5 Antagonist mAChR_IN_1->M2_M4 Antagonist

Figure 1. Muscarinic Acetylcholine Receptor Signaling Pathways and the Antagonistic Action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5). This is a competitive binding assay using a known radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 1 µM Atropine)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (or vehicle for total binding)

    • Non-specific binding control (atropine) for non-specific binding wells

    • [³H]-NMS at a final concentration close to its Kd

    • Cell membranes (protein concentration to be optimized for each receptor subtype)

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents plate_setup Set up 96-well Plate: - Assay Buffer - this compound / Vehicle / Atropine - [3H]-NMS - Cell Membranes prepare_reagents->plate_setup incubation Incubate at Room Temperature (e.g., 60-90 min) plate_setup->incubation filtration Harvest Membranes by Filtration and Wash incubation->filtration scintillation Add Scintillation Fluid and Quantify Radioactivity filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation scintillation->analysis end End analysis->end Calcium_Flux_Workflow start Start plate_cells Seed Cells in Microplate start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading compound_prep Prepare this compound and Agonist Solutions dye_loading->compound_prep plate_reader_setup Place Plate in Fluorescence Plate Reader compound_prep->plate_reader_setup add_antagonist Add this compound and Incubate plate_reader_setup->add_antagonist measure_fluorescence Measure Baseline Fluorescence, Add Agonist, and Measure Kinetic Response add_antagonist->measure_fluorescence analysis Data Analysis: Determine IC50 measure_fluorescence->analysis end End analysis->end

References

Application of mAChR-IN-1 in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a potent in vitro antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on the application of mAChR-IN-1 in animal models. Currently, there are no published studies detailing its use in in vivo experiments, including pharmacokinetic profiling, efficacy in disease models, or toxicological assessments.

This compound is commercially available and listed by several chemical suppliers as a potent mAChR antagonist with an in vitro IC50 value of 17 nM. However, this information is limited to its activity in cell-based assays, and there is no corresponding data to translate these findings into a whole-animal context. One supplier has inconsistently described the compound as a peptide and a selective M2 receptor agonist, which contradicts the more prevalent classification as a small molecule mAChR antagonist. This discrepancy, coupled with the absence of primary research articles, highlights the nascent stage of investigation for this particular compound.

I. Compound Profile: In Vitro Activity

The primary characterization of this compound is derived from its in vitro antagonistic activity at muscarinic acetylcholine receptors. This class of G protein-coupled receptors is integral to a wide range of physiological functions, making them a key target for therapeutic intervention in various diseases.

Parameter Value Reference
Target Muscarinic Acetylcholine Receptors (mAChRs)Chemical Supplier Data
Activity AntagonistChemical Supplier Data
IC50 17 nMChemical Supplier Data

II. Signaling Pathways of Muscarinic Acetylcholine Receptors

While no specific in vivo signaling pathway data exists for this compound, the general pathways modulated by muscarinic receptors are well-established. Antagonism by a compound like this compound would be expected to inhibit these downstream effects. Muscarinic receptors are broadly classified into two major signaling pathways based on their G-protein coupling:

  • Gq/11 Pathway (M1, M3, M5 subtypes): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (M2, M4 subtypes): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

A general representation of these pathways is provided below.

mAChR_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->M1_M3_M5 Blocks mAChR_IN_1->M2_M4 Blocks Experimental_Workflow start This compound In Vitro Characterization pk_pd Pharmacokinetic & Pharmacodynamic Studies start->pk_pd Proceed to in vivo dose_finding Dose-Range Finding & Toxicology pk_pd->dose_finding efficacy Efficacy Studies in Disease Animal Models dose_finding->efficacy data_analysis Data Analysis & Interpretation efficacy->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Preparing Stock Solutions of mAChR-IN-1 in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.

Physicochemical Properties and Solubility

This compound is a valuable tool for studying the physiological and pathological roles of muscarinic receptors. Understanding its fundamental properties is essential for accurate and reproducible experimental results. The compound is available in both a hydrochloride salt form and a free base form, which have different molecular weights and may exhibit slight differences in solubility and handling.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Weight 488.45 g/mol 524.82 g/mol [1]
Appearance SolidWhite to off-white solid[1]
Solubility in DMSO ≥ 52 mg/mL (≥ 106.48 mM)[2]65 mg/mL (123.85 mM)[1]
Solubility in Water Insoluble1 mg/mL (1.91 mM)[1]

Note: The solubility of these compounds can be significantly impacted by the purity and water content of the DMSO. It is highly recommended to use newly opened, anhydrous, or low-water content DMSO for the preparation of stock solutions.

Experimental Protocols

Materials and Equipment
  • This compound (hydrochloride or free base)

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution of this compound Hydrochloride

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride. Adjustments can be made based on the desired final concentration.

  • Pre-weighing Preparation : Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound, which can affect its stability and solubility.

  • Weighing the Compound : On a calibrated analytical balance, carefully weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.25 mg of the compound.

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 524.82 g/mol x 1000 = 5.2482 mg

  • Dissolving in DMSO :

    • Transfer the weighed this compound hydrochloride to a sterile, light-protecting vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 5.25 mg, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Ensuring Complete Dissolution :

    • Visually inspect the solution for any undissolved particles.

    • If particulates are present, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid in dissolution but should be done with caution to avoid degradation.

  • Aliquoting and Storage :

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Table 2: Example Volumes for Preparing this compound Hydrochloride Stock Solutions

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.525 mg2.62 mg5.25 mg
5 mM 2.62 mg13.12 mg26.24 mg
10 mM 5.25 mg26.24 mg52.48 mg
50 mM 26.24 mg131.21 mg262.41 mg

Storage and Stability

Proper storage of the this compound stock solution is critical to maintain its potency and stability over time.

Table 3: Recommended Storage Conditions for this compound DMSO Stock Solutions

CompoundStorage at -20°CStorage at -80°CSpecial Instructions
This compound 1 year2 yearsStore in tightly sealed, light-protecting vials. Avoid repeated freeze-thaw cycles.
This compound Hydrochloride 1 month6 monthsStore in a desiccated environment if possible to protect from moisture. Sealed storage is recommended.

Application Notes

  • Working Concentrations : The optimal working concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. As an antagonist with a reported IC50 of 17 nM for mAChRs, typical in vitro working concentrations may range from low nanomolar to micromolar. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Dilution in Aqueous Buffers : When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to add the stock solution to the aqueous solution while vortexing or mixing. This rapid dilution helps to prevent the precipitation of the compound. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.

  • Control Experiments : Always include a vehicle control (DMSO at the same final concentration as the test samples) in your experiments to account for any effects of the solvent on the biological system.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Equilibrate this compound to Room Temperature weigh Weigh this compound on Analytical Balance start->weigh Prevent Condensation add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to Vial dissolve Vortex and Sonicate to Dissolve add_dmso->dissolve Ensure Complete Solubilization aliquot Aliquot into Single-Use Vials dissolve->aliquot Avoid Freeze-Thaw Cycles store Store at -20°C or -80°C aliquot->store Maintain Stability use Dilute in Aqueous Buffer for Experiments store->use Prepare Working Solution

Caption: Workflow for preparing this compound stock solution.

machr_signaling_pathway Simplified mAChR Signaling Pathways (Inhibited by this compound) cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR_Gq M1, M3, M5 (Gq/11-coupled) PLC Phospholipase C (PLC) mAChR_Gq->PLC Activates mAChR_Gi M2, M4 (Gi/o-coupled) AC Adenylyl Cyclase (AC) mAChR_Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces Production of Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to ACh Acetylcholine (ACh) ACh->mAChR_Gq ACh->mAChR_Gi mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->mAChR_Gq Blocks mAChR_IN_1->mAChR_Gi Blocks

Caption: Inhibition of mAChR signaling by this compound.

References

Application Notes and Protocols for a Novel Muscarinic Acetylcholine Receptor Inhibitor (mAChR-IN-1) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] They are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases.[3] This document provides a comprehensive guide for the characterization of a novel mAChR inhibitor, referred to here as mAChR-IN-1, in cell-based assays. While specific data for "this compound" is not publicly available, this guide outlines the necessary signaling pathways, experimental protocols, and data presentation strategies to determine its potency and mechanism of action.

Muscarinic Acetylcholine Receptor Signaling Pathways

mAChRs are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, leading to distinct downstream signaling cascades.[4]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[1] Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of Gi/o can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Diagram of M1/M3/M5 (Gq-coupled) Signaling Pathway:

Caption: M1, M3, and M5 receptor signaling cascade.

Diagram of M2/M4 (Gi-coupled) Signaling Pathway:

Gi_pathway Acetylcholine Acetylcholine mAChR (M2, M4) mAChR (M2, M4) Acetylcholine->mAChR (M2, M4) This compound (Inhibitor) Gi Gi mAChR (M2, M4)->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gi->GIRK Channel ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP K+ Efflux K+ Efflux GIRK Channel->K+ Efflux

Caption: M2 and M4 receptor signaling cascade.

Quantitative Data for Known mAChR Ligands

The potency of a novel inhibitor can be benchmarked against known muscarinic receptor ligands. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, while the half-maximal effective concentration (EC50) represents the concentration of a drug that gives half of the maximal response.

LigandReceptor Subtype(s)Assay TypePotency (IC50/EC50)Reference
PirenzepineM1 AntagonistCalcium FluxIC50: 59.1 nM
AtropineNon-selective AntagonistCalcium FluxIC50: 4.03 nM
4-DAMPM3 > M1/M2/M4/M5 AntagonistCalcium FluxIC50: 10.8 nM
MethoctramineM2 AntagonistCalcium FluxIC50: 1.47 µM
CarbacholAgonistIP3 Accumulation & Ca2+ MobilizationEC50: ~50 µM
OxotremorineAgonistCalcium FluxEC50: 9.17 x 10-7 M
AcetylcholineAgonistVasodilationEC50: 537 nmol/L
MethacholineAgonistVasodilationEC50: 52 nmol/L

Experimental Protocols

To determine the inhibitory concentration of this compound, a functional cell-based assay is required. A calcium flux assay is a common method for assessing the activity of Gq-coupled mAChRs.

Protocol: Calcium Flux Assay for Determining IC50 of this compound

1. Objective:

To determine the concentration range at which this compound inhibits agonist-induced intracellular calcium mobilization in cells expressing a specific Gq-coupled muscarinic receptor subtype (e.g., M1 or M3).

2. Materials:

  • Cell Line: A stable cell line expressing the human M1 or M3 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture Medium: Appropriate cell culture medium (e.g., Ham's F-12K) supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotics.

  • Agonist: A known mAChR agonist such as Carbachol or Acetylcholine.

  • Inhibitor: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

3. Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in microplate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dye Prepare calcium indicator dye Incubate_24h->Prepare_Dye Load_Dye Load cells with dye Prepare_Dye->Load_Dye Incubate_1h Incubate for 1 hour Load_Dye->Incubate_1h Add_Inhibitor Add varying concentrations of this compound Incubate_1h->Add_Inhibitor Incubate_30min Incubate for 30 minutes Add_Inhibitor->Incubate_30min Add_Agonist Add agonist (e.g., Carbachol) Incubate_30min->Add_Agonist Measure_Fluorescence Measure fluorescence change (calcium flux) Add_Agonist->Measure_Fluorescence Plot_Curve Plot dose-response curve Measure_Fluorescence->Plot_Curve Calculate_IC50 Calculate IC50 value Plot_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of a novel mAChR inhibitor.

4. Step-by-Step Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium indicator dye solution in the assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition (Inhibitor):

    • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.

    • After the dye loading incubation, gently wash the cells with assay buffer.

    • Add the different concentrations of this compound to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 30 minutes.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the agonist solution in the assay buffer at a concentration that elicits a sub-maximal (EC80) response. This concentration should be determined in a separate agonist dose-response experiment.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • After establishing a stable baseline reading, use the instrument's injector to add the agonist to all wells simultaneously.

    • Continue to record the fluorescence for several minutes to capture the peak calcium response.

5. Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the initial characterization of a novel muscarinic acetylcholine receptor inhibitor, this compound. By understanding the underlying signaling pathways and employing robust cell-based assays, researchers can effectively determine the potency and functional activity of this and other novel compounds targeting mAChRs. The provided quantitative data for known ligands offers a valuable reference for contextualizing the potency of new chemical entities.

References

Application Notes and Protocols for In Vivo Administration of mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for research purposes only. No peer-reviewed in vivo studies for mAChR-IN-1 have been identified in the public domain. The formulation protocols are based on information provided by chemical suppliers. The experimental protocols provided are representative examples based on standard preclinical research methodologies for similar small molecule antagonists and should be adapted and validated by the end-user.

Introduction

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an in vitro IC50 of 17 nM.[1] These receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are involved in a wide range of physiological functions, including learning, memory, and motor control. The development of selective mAChR antagonists is of significant interest for treating various neurological and psychiatric disorders.

This document provides detailed guidelines for the preparation and in vivo administration of this compound hydrochloride for preclinical research applications. It includes recommended formulation protocols and a representative experimental design for a pharmacokinetic study in a rodent model.

Data Presentation: Formulation of this compound Hydrochloride for In Vivo Administration

The following table summarizes various vehicle formulations for the in vivo delivery of this compound hydrochloride. The choice of vehicle will depend on the desired route of administration, dosing volume, and study duration. It is crucial to prepare a clear stock solution in DMSO before adding co-solvents. Working solutions for in vivo experiments should be freshly prepared on the day of use.

Formulation MethodVehicle Composition (for 1 mL working solution)Final ConcentrationNotes
Method 1: PEG-based 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mLSuitable for most standard administration routes.
Method 2: Cyclodextrin-based 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mLSBE-β-CD can improve the solubility and stability of the compound.
Method 3: Oil-based 10% DMSO, 90% Corn oil≥ 2.17 mg/mLSuitable for subcutaneous or intramuscular administration and for studies requiring slow release. Caution is advised for dosing periods exceeding two weeks.

Data is based on information from MedchemExpress.[1]

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Formulation (Method 1)

This protocol describes the preparation of a 1 mL working solution of this compound hydrochloride at a concentration of 2.17 mg/mL.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO at a concentration of 21.7 mg/mL. Ensure the compound is fully dissolved, using sonication if necessary.

  • In a sterile microcentrifuge tube, add 100 µL of the 21.7 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the solution and mix until a clear, homogeneous solution is formed.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly before administration.

Representative Protocol for a Pharmacokinetic Study of this compound in Mice

This protocol outlines a representative design for a single-dose pharmacokinetic study of this compound in mice following intraperitoneal (i.p.) administration.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.

Dosing:

  • Prepare the this compound formulation as described in Protocol 3.1.

  • The selection of the dose will require preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and a pharmacologically relevant dose. For a hypothetical starting point, a dose of 10 mg/kg could be considered, based on studies with other novel M1 antagonists like VU0255035.[2]

  • Administer the formulated this compound to the mice via intraperitoneal injection at a volume of 10 mL/kg body weight.

Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Blood can be collected via a suitable method, such as saphenous vein puncture.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Keep the blood samples on ice until centrifugation.

Plasma Preparation:

  • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

Bioanalysis:

  • The concentration of this compound in the plasma samples will be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) will be calculated from the plasma concentration-time data using appropriate software.

Visualizations

Signaling Pathway

mAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates ACh Acetylcholine ACh->mAChR Activates mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->mAChR Blocks

Caption: Gq-coupled mAChR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

PK_Workflow cluster_preparation Preparation cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Formulation Formulate this compound (e.g., 10 mg/kg) Dosing Administer to Mice (i.p., 10 mL/kg) Formulation->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Centrifugation Centrifuge Blood Blood_Collection->Centrifugation Plasma_Isolation Isolate Plasma Centrifugation->Plasma_Isolation Storage Store Plasma at -80°C Plasma_Isolation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Calculate PK Parameters LCMS->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.

References

Application Notes and Protocols for Studying M1 Muscarinic Acetylcholine Receptor (mAChR) Function with mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, including the hippocampus and cortex. It plays a crucial role in various physiological processes, including learning, memory, and cognitive function.[1] The M1 receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling pathway ultimately modulates neuronal excitability and synaptic plasticity.

Given its role in cognition, the M1 receptor is a significant therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. The study of M1 receptor function is greatly facilitated by the use of selective pharmacological tools. mAChR-IN-1 is a potent antagonist of muscarinic acetylcholine receptors.[3] While its complete selectivity profile across all muscarinic receptor subtypes is not extensively documented in publicly available literature, its reported inhibitory activity makes it a useful tool for investigating M1 receptor-mediated signaling and function.

These application notes provide an overview of the M1 receptor signaling pathway and detailed protocols for characterizing the antagonistic properties of this compound, enabling researchers to elucidate the specific roles of the M1 receptor in their experimental systems.

Data Presentation

ParameterValueReceptor SubtypeAssay TypeReference
IC50 17 nMMuscarinic Acetylcholine Receptor (subtype not specified)Not specified[3]
Ki To be determinedM1 mAChRRadioligand Binding AssaySee Protocol 1
IC50 To be determinedM1 mAChRCalcium Flux AssaySee Protocol 2
IC50 To be determinedM1 mAChRNFAT Luciferase Reporter AssaySee Protocol 3
Selectivity To be determinedM2, M3, M4, M5 mAChRsRadioligand Binding & Functional AssaysSee Protocols

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Activation of the M1 mAChR by acetylcholine (ACh) initiates a cascade of intracellular events. The receptor, coupled to the Gq/11 G-protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

M1_Signaling_Pathway M1 Muscarinic Acetylcholine Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 mAChR ACh->M1R binds Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca2+ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Responses PKC->Response phosphorylates targets mAChRIN1 This compound mAChRIN1->M1R blocks

M1 mAChR Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies to characterize the interaction of this compound with the M1 receptor.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the M1 receptor, allowing for the determination of its binding affinity (Ki).

Experimental Workflow:

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing M1 mAChR) Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]-NMS) Radioligand_Prep->Incubation Compound_Prep This compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measure radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 mAChR.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar M1 receptor antagonist.

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (B194438) (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing M1 mAChR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS (at a concentration close to its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of atropine (10 µM final concentration), 50 µL of [3H]-NMS, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-NMS, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Flux Assay for Determining Functional Antagonism (IC50)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an M1 receptor agonist.

Experimental Workflow:

Calcium_Flux_Workflow Calcium Flux Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Seed Cells (Expressing M1 mAChR) Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Pre_Incubation Pre-incubate with This compound Dye_Loading->Pre_Incubation Compound_Prep Prepare this compound and Agonist Solutions Compound_Prep->Pre_Incubation Agonist_Addition Add M1 Agonist (e.g., Carbachol) Compound_Prep->Agonist_Addition Pre_Incubation->Agonist_Addition Fluorescence_Reading Measure Fluorescence (Kinetic Reading) Agonist_Addition->Fluorescence_Reading Analysis Data Analysis (Calculate IC50) Fluorescence_Reading->Analysis

Calcium Flux Assay Workflow

Materials:

  • A cell line stably expressing the human M1 mAChR (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound.

  • M1 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well or 384-well black, clear-bottom plates.

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.

  • Agonist Stimulation: Using the plate reader's injector, add a pre-determined concentration of the M1 agonist (typically the EC80 concentration) to all wells.

  • Kinetic Reading: Continue to measure the fluorescence intensity at regular intervals for 1-2 minutes to capture the calcium response.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data, with the response in the absence of antagonist as 100% and the response with a maximal concentration of a known M1 antagonist as 0%.

    • Plot the percentage of agonist response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: NFAT Luciferase Reporter Assay for Downstream Signaling

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream event of Gq-coupled receptor activation, using a luciferase reporter system.

Experimental Workflow:

Luciferase_Workflow NFAT Luciferase Reporter Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Transfection Transfect Cells with M1 mAChR and NFAT-Luciferase Reporter Cell_Seeding Seed Transfected Cells Cell_Transfection->Cell_Seeding Compound_Addition Add this compound and M1 Agonist Cell_Seeding->Compound_Addition Compound_Prep Prepare this compound and Agonist Solutions Compound_Prep->Compound_Addition Incubation Incubate to allow Luciferase Expression Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luminescence_Reading Add Luciferin and Measure Luminescence Cell_Lysis->Luminescence_Reading Analysis Data Analysis (Calculate IC50) Luminescence_Reading->Analysis

NFAT Luciferase Reporter Assay Workflow

Materials:

  • A suitable host cell line (e.g., HEK293).

  • Expression plasmids for human M1 mAChR and an NFAT-driven luciferase reporter.

  • Transfection reagent.

  • Cell culture medium.

  • This compound.

  • M1 receptor agonist (e.g., carbachol).

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (containing luciferin).

  • Luminometer.

Procedure:

  • Cell Transfection and Seeding: Co-transfect the host cells with the M1 mAChR and NFAT-luciferase reporter plasmids. After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Treatment: After the cells have attached, treat them with varying concentrations of this compound, followed by the addition of an M1 agonist at its EC50 concentration. Include appropriate controls (agonist alone, vehicle).

  • Incubation: Incubate the plates for 6-8 hours to allow for the expression of the luciferase reporter gene.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent. This typically involves adding the reagent directly to the wells and measuring the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence data, with the response to the agonist alone set as 100% and the basal level as 0%.

    • Plot the percentage of agonist-induced luciferase activity against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool for probing the function of muscarinic acetylcholine receptors. The protocols detailed in these application notes provide a framework for researchers to thoroughly characterize the antagonistic activity of this compound at the M1 receptor. By determining its binding affinity (Ki) and functional potency (IC50) through radioligand binding, calcium flux, and reporter gene assays, investigators can confidently utilize this compound to dissect the role of M1 receptor signaling in their specific areas of research. Furthermore, applying these protocols to cell lines expressing other muscarinic receptor subtypes (M2-M5) will enable the determination of the complete selectivity profile of this compound, a critical step in the interpretation of experimental results.

References

Application Notes and Protocols for mAChR-IN-1 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) integral to various physiological processes in the central and peripheral nervous systems.[1] These receptors are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and signaling mechanisms. The M1, M3, and M5 subtypes primarily couple to Gq proteins, activating the phospholipase C pathway, while the M2 and M4 subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1] Understanding the interaction of novel ligands like this compound with these receptor subtypes is crucial for the development of therapeutics targeting a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

This document provides a detailed protocol for characterizing the binding of this compound to muscarinic receptors using a competitive radioligand binding assay.

Data Presentation

The inhibitory activity of this compound has been determined, though its specific affinity for individual mAChR subtypes (M1-M5) is not extensively documented in publicly available literature. The known inhibitory concentration (IC50) is presented below. For comparative purposes, binding affinities (Ki) of a different muscarinic antagonist, referred to as "mAChR antagonist 1," are also included to illustrate typical subtype selectivity data.

Table 1: Binding Affinity of Muscarinic Receptor Antagonists

CompoundParameterM1M2M3M4M5
This compound hydrochloride IC50 (nM)17 (subtype not specified)[2]----
mAChR antagonist 1 Ki (nM)255[3]>1000[3]121158255

Note: The IC50 value for this compound represents its potency in inhibiting the binding of a radioligand to muscarinic receptors, but the specific subtype(s) involved in this measurement are not specified. Further experimental investigation is required to determine the Ki of this compound for each of the M1-M5 subtypes.

Chemical Structure of this compound hydrochloride

  • CAS Number: 119391-73-0

  • Molecular Formula: C23H26ClIN2O2

  • Molecular Weight: 524.82 g/mol

Experimental Protocols

Competition Radioligand Binding Assay Protocol for this compound

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5) by measuring its ability to compete with a known radioligand for binding to the receptors.

Materials and Reagents:

  • Membrane Preparations: Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). These can be commercially sourced or prepared from transfected cell lines.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity muscarinic antagonist such as atropine (B194438).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO or water) and create a series of dilutions in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]NMS in assay buffer to a final concentration that is approximately equal to its dissociation constant (Kd) for the respective receptor subtype.

    • Prepare the membrane homogenates in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]NMS, and 50 µL of membrane preparation.

      • Non-specific Binding: 25 µL of atropine (10 µM final concentration), 25 µL of [³H]NMS, and 50 µL of membrane preparation.

      • Competition Binding: 25 µL of each dilution of this compound, 25 µL of [³H]NMS, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Harvesting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]NMS).

      • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

mAChR_Signaling_Pathways cluster_Gq Gq-Coupled Signaling (M1, M3, M5) cluster_Gi Gi-Coupled Signaling (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq Protein M1_M3_M5->Gq ACh PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gi Protein M2_M4->Gi ACh AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi

Caption: Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic acetylcholine receptors.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - [³H]NMS - Membrane homogenates start->reagent_prep assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding reagent_prep->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60-120 min at RT) assay_setup->incubation harvesting Harvest by Rapid Filtration (Wash to remove unbound radioligand) incubation->harvesting quantification Quantify Radioactivity (Scintillation Counting) harvesting->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound competitive radioligand binding assay.

References

Troubleshooting & Optimization

mAChR-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for issues related to the solubility of mAChR-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an IC50 of 17 nM.[1] Muscarinic receptors are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions. There are five subtypes (M1-M5) which are broadly categorized into two main signaling pathways. M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[2][3]

Q2: I am having trouble dissolving this compound hydrochloride. What are the recommended solvents?

For in vitro studies, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. For aqueous solutions, water can be used, but dissolution may require additional steps. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]

Q3: My this compound hydrochloride solution in DMSO appears to have precipitated after storage. What should I do?

Precipitation after storage, especially following freeze-thaw cycles, can occur. Gently warm the solution to 37°C and use sonication or vortexing to help redissolve the compound.[1] To prevent this, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound in ethanol (B145695)?

Q5: What is the recommended method for preparing this compound hydrochloride for in vivo studies?

For in vivo applications, co-solvent systems are typically required. Common formulations involve first dissolving the compound in DMSO to create a stock solution, and then diluting it with vehicles such as corn oil, or aqueous solutions containing PEG300, Tween-80, or SBE-β-CD. It is recommended to prepare these working solutions fresh on the day of use.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents
SolventConcentrationMethodNotes
DMSO65 mg/mL (123.85 mM)UltrasonicUse newly opened, anhydrous DMSO.
Water1 mg/mL (1.91 mM)Ultrasonic, warming, and heat to 60°CFor stock solutions, filter and sterilize before use.
Table 2: In Vivo Formulation Examples for this compound Hydrochloride
Formulation ComponentsFinal ConcentrationProcedure
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (4.13 mM)Add each solvent one by one.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL (4.13 mM)Add each solvent one by one.
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (4.13 mM)Add each solvent one by one.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated balance

Procedure:

  • Calculation: Determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 524.82 g/mol ).

  • Weighing: Carefully weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for a Cell-Based Assay

This protocol provides a general workflow for using this compound in a typical cell-based assay, such as a calcium flux or reporter gene assay.

Materials:

  • Cells expressing the muscarinic receptor subtype of interest

  • Appropriate cell culture medium and supplements

  • Multi-well assay plates (e.g., 96-well)

  • This compound hydrochloride 10 mM stock solution in DMSO

  • Assay buffer

  • Muscarinic receptor agonist (e.g., carbachol)

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw the 10 mM this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the assay wells is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Compound Incubation (Antagonist Treatment):

    • Remove the culture medium from the cells.

    • Add the prepared working solutions of this compound to the respective wells.

    • Incubate the plate for the desired period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare the muscarinic agonist solution in the assay buffer at the desired concentration.

    • Add the agonist solution to the wells containing the cells and this compound.

  • Signal Detection:

    • Measure the cellular response (e.g., changes in intracellular calcium, reporter gene expression) using a plate reader or other appropriate instrumentation.

  • Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced response.

Mandatory Visualization

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1, M3, M5 Receptor Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse_Gq Cellular Response PKC->CellularResponse_Gq Leads to Acetylcholine Acetylcholine Acetylcholine->mAChR Activates mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->mAChR Blocks Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M2, M4 Receptor Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse_Gi Cellular Response PKA->CellularResponse_Gi Leads to Acetylcholine Acetylcholine Acetylcholine->mAChR Activates mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->mAChR Blocks Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckSolvent Check Solvent Quality (Anhydrous, High-Purity DMSO?) Start->CheckSolvent UseNewSolvent Use Fresh, High-Purity Solvent CheckSolvent->UseNewSolvent No CheckConcentration Is Concentration within Solubility Limits? CheckSolvent->CheckConcentration Yes UseNewSolvent->CheckConcentration LowerConcentration Prepare a More Dilute Solution CheckConcentration->LowerConcentration No ApplyEnergy Apply Gentle Warming (37°C) and Sonication/Vortexing CheckConcentration->ApplyEnergy Yes LowerConcentration->ApplyEnergy InspectSolution Visually Inspect for Complete Dissolution ApplyEnergy->InspectSolution Success Solution is Ready for Use (Aliquot and Store Properly) InspectSolution->Success Yes, Clear Solution FurtherTroubleshooting Consider Co-solvents or Alternative Formulations InspectSolution->FurtherTroubleshooting No, Precipitate Remains

References

Optimizing mAChR-IN-1 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to these receptors, thereby inhibiting their activation. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that are involved in a wide range of physiological processes.

Q2: What is the reported potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 17 nM for muscarinic acetylcholine receptors.[1] It is important to note that this is a general potency value, and the specific IC50 may vary depending on the mAChR subtype and the experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, a stock solution of this compound can be prepared in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] When preparing stock solutions, it is recommended to warm and/or sonicate the solution to aid dissolution, especially if precipitation occurs.[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

This section addresses common issues that may be encountered when working with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in working solution Low aqueous solubility of the compound.- Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. - Use a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your buffer. - If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
Inconsistent or no antagonist effect observed - Sub-optimal concentration of this compound. - Low expression of the target mAChR subtype in the cell line. - Inappropriate concentration of the agonist used for stimulation.- Perform a dose-response curve to determine the optimal inhibitory concentration range for your specific cell line and assay conditions. - Confirm the expression of the target mAChR subtype in your cell line using techniques like qPCR or Western blot. - In competitive antagonism assays, the concentration of the agonist will influence the apparent potency of the antagonist. Ensure the agonist concentration is appropriate (typically around the EC80 value).
High background signal in calcium flux assay - Autofluorescence of the compound. - Cell stress or death leading to calcium leakage.- Run a control with this compound alone (without agonist stimulation) to check for autofluorescence. - Ensure cells are healthy and not overgrown before starting the assay. - Optimize the concentration of the calcium-sensitive dye.
Variability between replicate wells - Inconsistent cell seeding density. - Pipetting errors during compound or agonist addition.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and ensure proper mixing in each well.

Quantitative Data

Due to the limited public availability of subtype-specific binding data for this compound, the following table presents the binding affinities (Ki values) for a representative non-selective muscarinic antagonist, Atropine, and a selective M1 antagonist, Pirenzepine, to provide a reference for expected potencies at different human mAChR subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine1.01.71.31.02.0
Pirenzepine1570020050100

Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.

Experimental Protocols

Calcium Flux Assay for Measuring mAChR Antagonism

This protocol describes a method to determine the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • This compound

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in HBSS containing Pluronic F-127 and probenecid (if used).

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition (Antagonist Incubation):

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye loading incubation, gently wash the cells with HBSS.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the muscarinic agonist at a concentration that is 2 to 5 times the final desired concentration (typically the EC80 concentration).

    • Place the microplate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to inject the agonist solution into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Agonist_Stimulation Inject Agonist Compound_Addition->Agonist_Stimulation Data_Acquisition Measure Fluorescence Agonist_Stimulation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis

Calcium Flux Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR mAChR (M1/M3/M5) Gq Gq protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release ACh Acetylcholine (Agonist) ACh->mAChR Activates mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->mAChR Inhibits

Antagonism of Gq-coupled mAChR Signaling

References

mAChR-IN-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of mAChR-IN-1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1]

Q2: How should I store stock solutions of this compound?

A2: The recommended storage conditions for stock solutions depend on the temperature:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is crucial to store solutions in tightly sealed containers, protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1]

Q3: What solvents should I use to dissolve this compound?

A3: this compound hydrochloride has the following solubility characteristics:

  • DMSO: Soluble up to 65 mg/mL (123.85 mM). Ultrasonic assistance may be required. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

  • Water: Soluble up to 1 mg/mL (1.91 mM). This may require ultrasonication and warming to 60°C.[1]

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness in the solution may indicate that the compound has precipitated. This could be due to the solution being stored at a lower temperature than recommended or the concentration being too high for the solvent. Try gently warming the solution and vortexing or sonicating to redissolve the compound. If you prepared a stock solution in water, ensure it is filtered through a 0.22 μm filter before use.[1]

Q5: How does this compound function?

A5: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the central and peripheral nervous systems. There are five subtypes of mAChRs (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/Go proteins, inhibiting adenylyl cyclase. By blocking the action of acetylcholine at these receptors, this compound can modulate a variety of physiological responses.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Incomplete dissolution.Use ultrasonic agitation to aid dissolution. For aqueous solutions, gentle warming to 60°C can also help. Ensure you are using a fresh, high-purity solvent.
Precipitate in Solution Exceeded solubility at storage temperature.Gently warm the solution and vortex or sonicate to redissolve the precipitate. Consider preparing a more dilute stock solution if the problem persists.
Compound Inactivity Improper storage leading to degradation.Ensure the compound and its solutions are stored at the correct temperatures and protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent Results Variability in solution preparation.Always use freshly prepared working solutions diluted from a properly stored stock. If using water as a solvent, filter-sterilize the working solution before use.

Physicochemical Properties and Storage Summary

Property Value
Molecular Formula C₂₃H₂₆ClIN₂O₂
Molecular Weight 524.82 g/mol
Appearance White to off-white solid
CAS Number 119391-73-0
Purity >98%
IC₅₀ 17 nM for mAChR
Solid Storage 4°C, sealed, away from moisture and light
Solution Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)

Experimental Protocols & Workflows

General Protocol for Cell-Based Assays
  • Stock Solution Preparation:

    • For a 10 mM stock solution in DMSO, dissolve 5.25 mg of this compound in 1 mL of anhydrous DMSO.

    • Use sonication to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Replace the existing medium with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired period.

  • Assay:

    • Perform the downstream assay to measure the effects of this compound on cellular function (e.g., calcium imaging, cAMP measurement, or functional assays).

experimental_workflow cluster_prep Preparation cluster_exp Experiment Weigh_Solid Weigh Solid This compound Dissolve Dissolve in Anhydrous DMSO Weigh_Solid->Dissolve 10 mM Stock Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Solution Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay Treat->Assay signaling_pathway cluster_receptor Muscarinic Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activate PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC cAMP_response ↓ cAMP Production cAMP->cAMP_response ACh Acetylcholine (ACh) ACh->M1_M3_M5 Activates ACh->M2_M4 Activates mAChR_IN_1 This compound mAChR_IN_1->M1_M3_M5 Inhibits mAChR_IN_1->M2_M4 Inhibits

References

Technical Support Center: Troubleshooting mAChR-IN-1 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mAChR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results when working with this potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The information provided is curated to address specific issues you may encounter during your in vitro experiments. For the purpose of this guide, we will refer to this compound as being analogous to the well-characterized M1 selective antagonist, VU0255035.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3] It functions as a competitive orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine (ACh), thereby preventing receptor activation.[1][4]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5). Functional studies have demonstrated a greater than 75-fold selectivity for M1.

Q3: What are the recommended storage and solubility conditions for this compound?

A3: For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is suitable. The compound is soluble in DMSO.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed

Question: Why am I observing variable or no inhibitory effect of this compound on my agonist-induced cellular response?

Possible Cause Troubleshooting Recommendation
Incorrect Compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay. The reported IC50 for VU0255035 at the M1 receptor is approximately 132.6 nM.
High Agonist Concentration As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the agonist. Ensure your agonist concentration is at or near its EC80 value for optimal antagonist evaluation.
Low M1 Receptor Expression Confirm the expression level of the M1 receptor in your chosen cell line using techniques such as qPCR or Western blot. Low receptor expression can lead to a diminished response window.
Compound Degradation Ensure the compound has been stored correctly and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Cell Health Issues Poor cell viability can lead to inconsistent results. Ensure cells are healthy and not overgrown before starting the experiment.
Issue 2: High Background Signal in Calcium Flux Assays

Question: I am observing a high basal fluorescence signal in my calcium flux assay before the addition of any compounds. What could be the cause?

Possible Cause Troubleshooting Recommendation
Autofluorescence Image an unstained sample (cells only) to determine the level of natural fluorescence. If high, consider using a different fluorescent dye or a cell line with lower autofluorescence.
Dye Overloading Reduce the concentration of the calcium indicator dye. Optimal dye concentration should be determined empirically for each cell type.
Poor Cell Health Damaged or dying cells can have elevated basal intracellular calcium levels. Ensure optimal cell culture conditions and handle cells gently during the assay.
Contaminated Reagents Use fresh, sterile buffers and media to avoid microbial contamination, which can be a source of fluorescence.
Issue 3: Observed Agonist-like Activity from an Antagonist

Question: I am unexpectedly observing an increase in signal (e.g., calcium influx) after adding this compound alone. Why would an antagonist show agonist activity?

Possible Cause Troubleshooting Recommendation
Inverse Agonism In systems with high constitutive (agonist-independent) receptor activity, an inverse agonist can decrease the basal signal. However, what might appear as agonist activity could be a complex cellular response or an artifact. It's important to note that this compound is characterized as a neutral antagonist.
Off-Target Effects At very high concentrations, the compound may have off-target effects on other receptors or ion channels. Perform a thorough dose-response analysis and use the lowest effective concentration.
Experimental Artifact Ensure that the observed signal is not due to compound precipitation, solvent effects, or an interaction with the fluorescent dye. Run appropriate vehicle controls.

Data Presentation

Table 1: Selectivity Profile of VU0255035 (this compound analogue)

Receptor SubtypeIC50 (nM)Fold Selectivity vs. M1
M1 132.6 ± 28.51
M2 > 10,000> 75
M3 > 10,000> 75
M4 > 10,000> 75
M5 > 10,000> 75

Data sourced from functional inhibition studies of an EC80 acetylcholine response.

Experimental Protocols

Key Experiment: In Vitro Calcium Flux Assay

This protocol outlines a typical fluorescence-based calcium mobilization assay to measure the antagonist activity of this compound on M1 receptor-expressing cells (e.g., CHO-M1 or HEK293-M1).

Materials:

  • M1 receptor-expressing cells

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (and other test compounds)

  • M1 receptor agonist (e.g., acetylcholine, carbachol)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the M1-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS with HEPES. The addition of Pluronic F-127 can aid in dye solubilization.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS with HEPES in a separate compound plate.

  • Antagonist Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Add the prepared dilutions of this compound to the cell plate.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to inject the M1 agonist at a final concentration of EC80.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

    • Normalize the data to the response of the agonist-only control wells.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 mAChR Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse Initiates PKC->CellularResponse Initiates ACh Acetylcholine (ACh) (Agonist) ACh->M1R Binds & Activates mAChR_IN1 This compound (Antagonist) mAChR_IN1->M1R Binds & Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

Calcium_Flux_Workflow start Start plate_cells Seed M1-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate (37°C, 1 hr) load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells add_antagonist Add this compound dilutions wash_cells->add_antagonist incubate_antagonist Incubate (RT, 20 min) add_antagonist->incubate_antagonist read_plate Place plate in reader & establish baseline incubate_antagonist->read_plate inject_agonist Inject agonist (e.g., ACh) read_plate->inject_agonist measure_fluorescence Measure fluorescence change inject_agonist->measure_fluorescence analyze_data Analyze data & calculate IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Experimental Workflow.

Troubleshooting_Logic start Inconsistent/No Inhibitory Effect check_dose Is a full dose-response curve being used? start->check_dose check_agonist Is agonist concentration at EC₈₀? check_dose->check_agonist Yes solution_dose Perform full dose-response to determine IC₅₀. check_dose->solution_dose No check_receptor Is M1 receptor expression confirmed and sufficient? check_agonist->check_receptor Yes solution_agonist Optimize agonist concentration. check_agonist->solution_agonist No check_compound Is the compound stock fresh and properly stored? check_receptor->check_compound Yes solution_receptor Verify M1 expression or use a different cell line. check_receptor->solution_receptor No check_compound->start Still no effect, consider other issues. solution_compound Prepare fresh compound stocks. check_compound->solution_compound No

Caption: Troubleshooting Logic for No Inhibitory Effect.

References

Preventing mAChR-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mAChR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with an IC50 of 17 nM.[1] Due to its hydrophobic nature, the primary recommended solvent for creating stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Q2: Why does my this compound precipitate when I add it to my cell culture media?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low aqueous solubility. Several factors can contribute to this:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to "crash out" of the solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its solubility limit in that specific medium.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH changes can reduce the compound's solubility.

  • Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can affect solubility.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced toxicity and other off-target effects.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.[4]

Q4: Can I pre-dissolve this compound directly in water or PBS?

A4: While this compound hydrochloride has some solubility in water (1 mg/mL or 1.91 mM), this often requires sonication and heating to 60°C, which may not be ideal for all experimental setups and could affect the compound's stability.[1] It is generally recommended to prepare a high-concentration stock in DMSO.

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and solvent hydration, which can promote precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your experiments.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding stock to media. Solvent Shock: The abrupt change in polarity is causing the compound to fall out of solution.Perform a serial dilution. Instead of adding the concentrated DMSO stock directly to the final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first. Then, add this intermediate dilution to the final volume.
Precipitate forms over time in the incubator. Low Kinetic Solubility: The compound is not stable in the aqueous environment of the media over the duration of the experiment.1. Lower the Final Concentration: Your working concentration may be too high. Determine the maximum soluble concentration with a solubility test (see Experimental Protocols).2. Reduce Serum Concentration: If using serum, try reducing the percentage, as high protein content can sometimes contribute to precipitation. Alternatively, test solubility in serum-free media if your cells can tolerate it.3. pH Sensitivity: Ensure your media is properly buffered and the pH is stable within the incubator's CO2 environment.
Inconsistent results between experiments. Stock Solution Integrity: The stock solution may have degraded or absorbed water.1. Use Fresh DMSO: Ensure you are using anhydrous, high-purity DMSO to prepare your stock solution.2. Aliquot Stock: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and moisture absorption.3. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound in your cell culture medium for each experiment.

Data Presentation

Solubility of this compound Hydrochloride
Solvent Concentration Method Source
DMSO65 mg/mL (123.85 mM)Requires sonication
Water1 mg/mL (1.91 mM)Requires sonication and heating to 60°C

Note: The solubility in complex biological media such as DMEM or RPMI-1640 has not been quantitatively reported and should be determined empirically.

Recommended Final DMSO Concentrations in Cell Culture
Cell Type Sensitivity Recommended Max DMSO Concentration (v/v) Considerations
Sensitive Cell Lines (e.g., primary cells, stem cells) ≤ 0.1%Higher concentrations may induce differentiation or toxicity.
Robust Cell Lines (e.g., many cancer cell lines) ≤ 0.5%Generally well-tolerated, but a vehicle control is essential.
General Guideline < 0.5% To minimize off-target effects and ensure experimental reproducibility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture media while minimizing precipitation.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed media. b. Add the required volume of the DMSO stock solution to this small volume of media while gently vortexing or swirling. This creates an intermediate dilution. For example, to achieve a 1:1000 final dilution, you could first make a 1:100 intermediate dilution. c. Add the intermediate dilution to the final volume of pre-warmed media and mix gently but thoroughly.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptor (M1) Antagonism

As a non-selective mAChR antagonist, this compound will block the signaling of multiple muscarinic receptor subtypes. The diagram below illustrates the canonical signaling pathway of the M1 receptor, which is blocked by this compound.

M1_Antagonist_Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Activates mAChR_IN_1 This compound mAChR_IN_1->M1R Blocks Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Antagonism of the M1 receptor by this compound blocks Gq protein activation.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Stock Check Stock Solution: - Anhydrous DMSO? - Stored properly? - Freshly prepared? Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Prepare_New_Stock Prepare Fresh Stock Solution Stock_OK->Prepare_New_Stock No Check_Dilution Review Dilution Protocol: - Media pre-warmed to 37°C? - Using stepwise dilution? Stock_OK->Check_Dilution Yes Prepare_New_Stock->Check_Dilution Dilution_OK Protocol Correct? Check_Dilution->Dilution_OK Implement_Stepwise Implement Stepwise Dilution Protocol Dilution_OK->Implement_Stepwise No Check_Concentration Evaluate Final Concentration: - Is it too high? - Have you performed a solubility test? Dilution_OK->Check_Concentration Yes Implement_Stepwise->Check_Concentration Concentration_OK Concentration OK? Check_Concentration->Concentration_OK Lower_Concentration Lower Final Working Concentration Concentration_OK->Lower_Concentration No Consider_Media Consider Media Effects: - Reduce serum %? - Check pH stability? Concentration_OK->Consider_Media Yes Lower_Concentration->Consider_Media Success Problem Resolved Consider_Media->Success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Enhancing in vitro Efficacy of mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mAChR-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the in vitro efficacy of this compound, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Lower than Expected Potency or Efficacy

Question: My in vitro assay shows a higher IC50 for this compound than the reported 17 nM. What could be the reason?

Answer: Several factors can contribute to a perceived decrease in the potency of this compound. Consider the following troubleshooting steps:

  • Compound Solubility: Poor solubility is a frequent cause of reduced efficacy. Ensure that this compound is fully dissolved in your stock solution and does not precipitate upon dilution into your aqueous assay buffer or cell culture medium.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO.[1] When preparing the working solution, ensure the final DMSO concentration is kept low (typically ≤ 1%) to avoid solvent effects on your cells.[1] If precipitation occurs, gentle warming (37°C) or sonication can be used to aid dissolution.[2]

  • Cell Line Characterization: The expression level of the target muscarinic receptor subtype in your chosen cell line is critical. Low receptor expression will result in a weaker response and a rightward shift in the concentration-response curve.

    • Recommendation: Verify the expression of the target mAChR subtype in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Different cell lines, such as CHO-K1, HEK293, or SH-SY5Y, are commonly used for expressing specific muscarinic receptor subtypes.

  • Assay Conditions: The specific parameters of your functional assay can significantly impact the measured potency.

    • Recommendation: Optimize agonist concentration (if applicable), incubation times, and cell density. For competitive binding assays, ensure that the concentration of the radioligand is appropriate (typically at or below its Kd) and that the incubation time is sufficient to reach equilibrium.

  • Compound Stability: Like many small molecules, this compound may be susceptible to degradation.

    • Recommendation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C.[1][2]

Issue 2: Inconsistent or Irreproducible Results

Question: I am observing significant variability in my results between experiments. How can I improve reproducibility?

Answer: Inconsistent results often stem from subtle variations in experimental procedures. To enhance reproducibility:

  • Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, reagent concentrations, and incubation times, are kept consistent across all experiments.

  • Vehicle Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) to account for any effects of the solvent on the assay.

  • Positive and Negative Controls: Use known muscarinic antagonists (e.g., atropine) and agonists (e.g., carbachol) as positive and negative controls, respectively, to validate assay performance.

  • Cell Health: Monitor cell viability and morphology to ensure that the observed effects are not due to cytotoxicity. Assays like MTT or resazurin (B115843) can be used to assess cell viability.

Issue 3: Potential Off-Target Effects

Question: I am observing unexpected cellular responses that may not be mediated by the target muscarinic receptor. How can I investigate this?

Answer: While this compound is a potent muscarinic antagonist, understanding its selectivity profile across the five muscarinic receptor subtypes (M1-M5) is crucial. Off-target effects at other mAChR subtypes or even other GPCRs can lead to confounding results.

  • Subtype Selectivity: The activity of this compound can vary between the different muscarinic receptor subtypes.

    • Recommendation: If possible, use cell lines selectively expressing the muscarinic receptor subtype of interest. If using a cell line with endogenous expression of multiple subtypes, be aware of the potential for mixed pharmacology.

  • Counter-Screening: To definitively rule out off-target effects, consider counter-screening this compound against a panel of other relevant receptors, especially other GPCRs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO.

Q2: What is the reported IC50 of this compound?

A2: this compound is a potent muscarinic cholinergic receptor antagonist with a reported IC50 of 17 nM.

Q3: How should I store this compound stock solutions?

A3: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: Which cell lines are suitable for in vitro studies with this compound?

A4: The choice of cell line depends on the specific muscarinic receptor subtype you are investigating. Commonly used cell lines for studying mAChR function include:

  • CHO-K1 (Chinese Hamster Ovary): Often used for stable or transient expression of specific human muscarinic receptor subtypes.

  • HEK293 (Human Embryonic Kidney): Another common host for recombinant receptor expression.

  • SH-SY5Y (Human Neuroblastoma): Endogenously expresses multiple muscarinic receptor subtypes, particularly M1 and M3.

  • A549 and PC9 (Non-small cell lung cancer): Express all five mAChR subtypes. It is essential to verify the expression profile of your chosen cell line.

Q5: What are the typical signaling pathways activated by muscarinic receptors that this compound would antagonize?

A5: Muscarinic receptors couple to different G proteins to initiate various signaling cascades:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Different Solvent Systems

ProtocolSolvent SystemSolubilityObservation
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (4.13 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL (4.13 mM)Clear solution
310% DMSO, 90% Corn Oil≥ 2.17 mg/mL (4.13 mM)Clear solution

Data sourced from MedchemExpress.

Table 2: General Properties of this compound

PropertyValueReference
IC50 17 nM
Target Muscarinic Acetylcholine Receptor (mAChR) Antagonist
CAS Number 119391-73-0

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound hydrochloride powder.

    • Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the assay does not exceed 1% to minimize solvent-induced artifacts. Include a vehicle control with the same final DMSO concentration.

Protocol 2: In Vitro Calcium Mobilization Assay for M1, M3, and M5 Receptor Antagonism

This protocol is adapted for a 96-well plate format and assumes the use of a cell line expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5) and a calcium-sensitive fluorescent dye.

  • Cell Seeding:

    • Plate cells at an optimized density in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

    • After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Incubation:

    • Add varying concentrations of this compound (prepared as described in Protocol 1) to the wells. Include a vehicle control.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Inject a pre-determined concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) into each well and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Low Efficacy Start Low this compound Efficacy Observed Solubility Check Compound Solubility Start->Solubility Cell_Line Verify Cell Line Receptor Expression Solubility->Cell_Line No Precipitate Precipitate Observed? Solubility->Precipitate Yes Assay Optimize Assay Conditions Cell_Line->Assay No Low_Expression Low Receptor Expression? Cell_Line->Low_Expression Yes Stability Assess Compound Stability Assay->Stability No Suboptimal_Assay Suboptimal Assay? Assay->Suboptimal_Assay Yes Degradation Degradation Suspected? Stability->Degradation Yes End Improved Efficacy Stability->End No Optimize_Solubilization Optimize Solubilization (e.g., sonication, warming) Precipitate->Optimize_Solubilization Validate_Cell_Line Validate Receptor Expression (qPCR, Western Blot) Low_Expression->Validate_Cell_Line Optimize_Parameters Optimize Agonist Conc., Incubation Time Suboptimal_Assay->Optimize_Parameters Fresh_Stock Use Freshly Prepared Solutions Degradation->Fresh_Stock Optimize_Solubilization->Cell_Line Validate_Cell_Line->Assay Optimize_Parameters->Stability Fresh_Stock->End

Caption: Troubleshooting workflow for addressing low in vitro efficacy of this compound.

G cluster_pathway Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11-Coupled cluster_Gi Gi/o-Coupled ACh Acetylcholine (Agonist) M1 M1 ACh->M1 M3 M3 ACh->M3 M5 M5 ACh->M5 M2 M2 ACh->M2 M4 M4 ACh->M4 mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->M1 mAChR_IN_1->M3 mAChR_IN_1->M5 mAChR_IN_1->M2 mAChR_IN_1->M4 PLC Phospholipase C (PLC) Activation M1->PLC M3->PLC M5->PLC AC Adenylyl Cyclase (AC) Inhibition M2->AC M4->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways of muscarinic acetylcholine receptor subtypes.

G cluster_workflow Experimental Workflow: Calcium Mobilization Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Add_Compound Add this compound at various concentrations Wash_Cells->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Fluorescence Measure fluorescence in plate reader Incubate->Measure_Fluorescence Inject_Agonist Inject muscarinic agonist Measure_Fluorescence->Inject_Agonist Record_Signal Record fluorescence signal Inject_Agonist->Record_Signal Analyze_Data Analyze data and determine IC50 Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a calcium mobilization assay to assess this compound antagonism.

References

Technical Support Center: mAChR-IN-1 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of mAChR-IN-1, a representative muscarinic acetylcholine (B1216132) receptor inhibitor, in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of a muscarinic acetylcholine receptor (mAChR) inhibitor like this compound?

The cytotoxic profile of an mAChR inhibitor can vary significantly depending on the cell line, the specific mAChR subtypes expressed, and the inhibitor's selectivity. Muscarinic receptors are involved in a wide range of cellular processes, including proliferation and cell death. For example, activation of the M1 mAChR has been shown to induce cell death in HEK293 cells stably expressing the receptor.[1] Conversely, activation of M1 receptors has also been shown to attenuate human colon cancer cell proliferation.[2] Therefore, inhibiting these receptors with a compound like this compound could have context-dependent effects on cell viability. It is crucial to empirically determine the cytotoxic potential in your specific cell line of interest.

Q2: Which cell lines are suitable for assessing the cytotoxicity of this compound?

The choice of cell line is critical and should be guided by the research question. Commonly used cell lines for studying mAChR function include:

  • HEK293 (Human Embryonic Kidney): These cells are a versatile tool and can be engineered to stably express specific mAChR subtypes, such as the M1 receptor.[1][3]

  • CHO-K1 (Chinese Hamster Ovary): Similar to HEK293 cells, CHO-K1 cells are often used to create stable cell lines expressing a specific receptor subtype, like the green fluorescent protein-tagged M1 receptor.[4]

  • U2OS (Human Osteosarcoma): These cells are also amenable to stable transfection for expressing mAChRs for functional assays.

  • SH-SY5Y (Human Neuroblastoma): This cell line is of neuronal origin and endogenously expresses certain muscarinic receptors, making it relevant for neurotoxicity studies.

It is recommended to use a panel of cell lines, including those relevant to the intended therapeutic area, to obtain a comprehensive cytotoxicity profile.

Q3: What are the standard assays to measure the cytotoxicity of this compound?

Several assays can be employed to assess cytotoxicity, each with its own principle:

  • MTT/WST-1 Assay: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, indicating compromised cell membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as viable cells with intact membranes exclude the dye.

  • Real-Time Cell Analysis (e.g., xCELLigence): This technology monitors cellular adhesion and proliferation in real-time, providing a temporal profile of cytotoxicity.

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays specifically measure markers of programmed cell death.

A combination of these assays is recommended to gain a comprehensive understanding of the cytotoxic mechanism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity data between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment.
Contamination of cell cultures.Regularly check for and test for mycoplasma and other contaminants.
Instability of this compound in culture medium.Prepare fresh dilutions of the compound for each experiment. Check the stability of the compound in your specific medium and incubation conditions.
No observed cytotoxicity at expected concentrations. The selected cell line does not express the target mAChR subtype or expresses it at very low levels.Confirm the expression of the target mAChR subtype in your cell line using RT-qPCR or Western blot. Consider using a cell line engineered to overexpress the receptor.
The assay is not sensitive enough.Optimize the assay parameters (e.g., incubation time, cell number). Try a more sensitive cytotoxicity assay.
The compound is not bioavailable to the cells.Check for potential issues with compound solubility in the culture medium.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different mechanisms of cell death are being measured.MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH measures membrane integrity. This discrepancy can provide insights into the mode of action (e.g., cytostatic vs. cytotoxic effects).
Interference of the compound with the assay.Run appropriate controls, including the compound in cell-free medium, to check for direct interference with the assay reagents or detection method.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture provided in the kit.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol.

  • Measurement: Read the absorbance at the recommended wavelength.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (vehicle-treated cells).

Signaling Pathways and Workflows

Muscarinic receptors, being G protein-coupled receptors (GPCRs), trigger diverse intracellular signaling cascades upon activation. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.

mAChR_Signaling_Pathways cluster_M1_M3_M5 M1/M3/M5 Signaling cluster_M2_M4 M2/M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC inhibits K_channel K+ Channel Activation Gio->K_channel βγ subunits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 K_channel->Cellular_Response2

Caption: General signaling pathways of muscarinic acetylcholine receptors.

Cytotoxicity_Assessment_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Line cell_culture Cell Culture and Seeding (96-well plate) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (24-72h) treatment->incubation MTT Metabolic Assay (MTT/WST-1) incubation->MTT LDH Membrane Integrity Assay (LDH) incubation->LDH Apoptosis Apoptosis Assay (Caspase, Annexin V) incubation->Apoptosis data_analysis Data Analysis (IC50 Calculation) MTT->data_analysis LDH->data_analysis Apoptosis->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Best Practices for Working with mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing mAChR-IN-1 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It functions by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors.[3] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5), each mediating distinct physiological responses.[4][5]

Q2: Which specific mAChR subtype does this compound target?

A2: While detailed public information on the complete selectivity profile of this compound is limited, its high potency suggests it may exhibit selectivity for a particular subtype. Given the significant research interest in selective M1 antagonists for neurological disorders, it is plausible that this compound targets the M1 receptor. The M1, M3, and M5 receptor subtypes are known to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound hydrochloride powder should be stored at -20°C. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month in a tightly sealed container, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q4: How do I prepare a stock solution of this compound?

A4: this compound hydrochloride is soluble in DMSO and water. For a typical stock solution, dissolve the compound in DMSO. If you need to prepare an aqueous stock solution, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. Gentle warming and sonication can aid in dissolution.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed in Cell-Based Assays

  • Question: I am not observing the expected antagonist effect of this compound in my cell-based assay (e.g., calcium flux assay). What could be the reason?

  • Possible Causes & Solutions:

    • Cell Line Receptor Expression: The expression level of the target muscarinic receptor subtype may be too low or absent in your chosen cell line.

      • Recommendation: Confirm the expression of the target mAChR subtype (e.g., M1) in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is insufficient, consider using a cell line known to endogenously express the receptor or a recombinant cell line overexpressing the specific subtype.

    • Incorrect Compound Concentration: The concentration of this compound may be outside the optimal range for your specific cell type and assay conditions.

      • Recommendation: Perform a dose-response curve to determine the IC50 value for this compound in your experimental setup. A broad concentration range (e.g., 1 nM to 10 µM) is a good starting point.

    • Agonist Concentration in Competitive Assays: The concentration of the muscarinic agonist (e.g., carbachol, acetylcholine) used to stimulate the receptor will influence the apparent potency of the antagonist.

      • Recommendation: Use a fixed, sub-maximal concentration of the agonist, typically the EC80, to ensure a robust and reproducible response that can be competitively inhibited.

    • Compound Stability and Solubility: this compound may have limited stability or may precipitate in your cell culture medium.

      • Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect the final dilutions for any signs of precipitation. The final DMSO concentration in the well should typically be below 0.5% to avoid solvent-induced artifacts.

Issue 2: High Background or Variable Signal in Calcium Flux Assays

  • Question: My calcium flux assay is showing high background fluorescence or significant well-to-well variability. How can I improve my results?

  • Possible Causes & Solutions:

    • Cell Health and Plating Density: Unhealthy or improperly plated cells can lead to inconsistent dye loading and responses.

      • Recommendation: Ensure your cells are healthy and in the logarithmic growth phase before plating. Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere properly before the experiment.

    • Dye Loading Issues: Incomplete or uneven loading of the calcium-sensitive dye can cause high background and variability.

      • Recommendation: Follow the dye manufacturer's protocol carefully. Ensure the dye is fully dissolved and that the incubation time and temperature are optimal for your cell line. Some cell lines may require the use of a probenecid (B1678239) solution to prevent dye leakage.

    • Instrument Settings: Incorrect settings on the fluorescence plate reader can lead to poor signal-to-noise ratios.

      • Recommendation: Optimize the excitation and emission wavelengths, as well as the gain settings for your specific calcium indicator dye. Use a positive control, such as ionomycin (B1663694) or a high concentration of a known agonist, to confirm that the instrument can detect a maximal response.

Issue 3: Unexpected In Vivo Effects or Lack of Efficacy

  • Question: I am not observing the expected physiological effects of this compound in my animal model, or I am seeing unexpected side effects. What should I consider?

  • Possible Causes & Solutions:

    • Pharmacokinetics and Bioavailability: The dose, route of administration, and formulation of this compound may not be optimal for achieving the desired target engagement in vivo.

      • Recommendation: Review literature for similar compounds to determine appropriate dosing and administration routes. Consider performing pharmacokinetic studies to measure the concentration of this compound in the plasma and target tissue over time.

    • Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to unexpected phenotypes. The high conservation of the binding site across mAChR subtypes can make achieving high selectivity challenging.

      • Recommendation: Use the lowest effective dose of this compound as determined by dose-response studies. If off-target effects are suspected, consider using a structurally different antagonist with a known selectivity profile to confirm that the observed effects are mediated by the intended target.

    • Animal Model Considerations: The expression and function of muscarinic receptors can vary between species and even between different strains of the same species.

      • Recommendation: Verify the expression of the target receptor in the specific animal model and tissue of interest. Be aware of potential species-specific differences in pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparison with other relevant muscarinic receptor antagonists.

Table 1: Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₂₃H₂₆ClIN₂O₂
Molecular Weight 524.82 g/mol
CAS Number 119391-73-0
Appearance White to off-white solid
IC₅₀ (mAChR) 17 nM
Solubility (DMSO) ≥ 65 mg/mL (with sonication)
Solubility (H₂O) ~1 mg/mL (with sonication and warming)
Storage (Solid) 4°C (sealed, away from light and moisture)
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)

Table 2: Comparative Selectivity of Muscarinic Antagonists (Ki in nM)

CompoundM1M2M3M4M5Reference
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Pirenzepine 14400200100300
VU0255035 12.7>10,000>10,000>10,000>10,000
Atropine 1.62.51.81.62.0

Note: The IC50 for this compound is a general value and does not specify the receptor subtype. The lack of detailed public data on the Ki values for each subtype is a current limitation.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for this compound Antagonist Activity

This protocol outlines a general procedure for measuring the antagonist activity of this compound using a calcium flux assay in a cell line expressing the M1 muscarinic receptor.

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells stably expressing the human M1 mAChR in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. An equal volume of a probenecid solution may be included to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • After the dye loading incubation, remove the loading buffer and wash the cells gently with the assay buffer.

    • Add the this compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO in assay buffer) as a control.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that is 5-10 times the final desired EC80 concentration.

    • Place the 96-well plate in a fluorescence plate reader capable of kinetic reading and equipped with an automated liquid handler.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist solution into each well and continue to measure the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The antagonist effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Signaling Pathways and Workflows

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine receptor. As an antagonist, this compound would block the initial binding of acetylcholine to the M1 receptor, thereby inhibiting this entire cascade.

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds mAChR_IN_1 This compound mAChR_IN_1->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

M1 Muscarinic Receptor Signaling Pathway

Experimental Workflow for Calcium Flux Assay

The diagram below outlines the key steps in a typical calcium flux assay to determine the antagonist activity of this compound.

Calcium_Flux_Workflow Start Start SeedCells Seed M1-expressing cells in 96-well plate Start->SeedCells Incubate24h Incubate 18-24h SeedCells->Incubate24h LoadDye Load cells with calcium-sensitive dye Incubate24h->LoadDye Incubate1h Incubate 45-60 min LoadDye->Incubate1h AddAntagonist Add this compound dilutions Incubate1h->AddAntagonist Incubate30m Incubate 15-30 min AddAntagonist->Incubate30m ReadBaseline Read baseline fluorescence in plate reader Incubate30m->ReadBaseline AddAgonist Inject muscarinic agonist (e.g., Carbachol) ReadBaseline->AddAgonist ReadSignal Read fluorescence signal kinetically AddAgonist->ReadSignal Analyze Analyze data and determine IC50 ReadSignal->Analyze End End Analyze->End

Calcium Flux Assay Workflow

References

Validation & Comparative

A Comparative Guide to Muscarinic Acetylcholine Receptor Antagonists: Profiling mAChR-IN-1 Against Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with a selection of other well-characterized mAChR antagonists. The objective is to offer a clear, data-driven overview of their relative performance, specifically focusing on binding affinities and selectivity across the five muscarinic receptor subtypes (M1-M5). This information is crucial for the selection of appropriate pharmacological tools in research and for the development of novel therapeutics targeting the cholinergic system.

Introduction to this compound

Comparative Analysis of Binding Affinities

The selection of an appropriate mAChR antagonist for experimental or therapeutic purposes is critically dependent on its affinity and selectivity for the different receptor subtypes. The following table summarizes the binding affinities (Ki in nM) of several key mAChR antagonists across the M1, M2, M3, M4, and M5 receptors. Lower Ki values indicate a higher binding affinity.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableData not availablePan-mAChR antagonist (IC50 = 17 nM)
Atropine 1.11.71.41.11.6Non-selective
Pirenzepine 16360180110130M1-selective
Darifenacin 13542.54513M3-selective
AF-DX 116 4407911001801300M2-selective
Tropicamide 6.035115.211M4-preferring
Scopolamine 0.21.00.40.80.5Non-selective

Note: The Ki values presented are approximate and can vary depending on the experimental conditions and assay used. Data is compiled from various sources.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are classified into five subtypes (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades.

mAChR_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonist Antagonist Action M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC inhibits K_channel K⁺ Channel Activation Gi_o->K_channel cAMP ↓ cAMP AC->cAMP Antagonist mAChR Antagonist (e.g., this compound) Antagonist->M1_M3_M5 blocks Antagonist->M2_M4 blocks

Caption: General signaling pathways for M1/M3/M5 and M2/M4 muscarinic receptors and the inhibitory action of antagonists.

Experimental Protocols

The determination of binding affinity and functional antagonism of compounds like this compound relies on standardized in vitro assays. Below are overviews of the key experimental protocols.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Radioligand_Binding_Workflow start Start: Prepare cell membranes expressing a specific mAChR subtype incubation Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound (e.g., this compound) start->incubation separation Separate bound from free radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify radioactivity of the bound ligand (e.g., using a scintillation counter) separation->quantification analysis Data Analysis: Generate competition binding curves and calculate IC50 and Ki values quantification->analysis end End: Determine binding affinity (Ki) analysis->end

Caption: A typical workflow for a radioligand competition binding assay to determine the binding affinity of a test compound.

Detailed Methodology:

  • Membrane Preparation: Cell lines stably expressing a single human mAChR subtype (M1-M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Competition Binding: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS). A range of concentrations of the unlabeled test antagonist (e.g., this compound) is added to compete with the radioligand for binding to the receptors.

  • Separation and Counting: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The radioactivity retained on the filter is then measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of an antagonist to block the functional response induced by an agonist. For M1, M3, and M5 receptors, which couple to Gq proteins, agonist activation leads to an increase in intracellular calcium levels.

Caption: A general workflow for a calcium flux assay to measure the functional antagonism of a test compound at Gq-coupled mAChRs.

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the M1, M3, or M5 receptor subtype are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) for a specific period.

  • Agonist Stimulation and Signal Detection: A known concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The antagonist concentration that causes a 50% reduction in the maximum agonist response is determined as the IC50 value, which represents the functional potency of the antagonist.

Conclusion

This compound is a potent muscarinic antagonist. However, without a detailed selectivity profile across the M1-M5 subtypes, its utility as a specific pharmacological tool is limited. The comparative data provided for other well-characterized antagonists highlights the importance of such profiling. Researchers and drug development professionals are encouraged to seek out or perform comprehensive characterizations of novel compounds to ensure the selection of the most appropriate tool for their specific research needs. The experimental protocols outlined in this guide provide a foundation for conducting such essential pharmacological evaluations.

References

A Researcher's Guide to Validating M1 Muscarinic Acetylcholine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the selectivity of a novel compound for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a critical step. High selectivity is paramount to minimize off-target effects, given the significant sequence homology across the five muscarinic receptor subtypes (M1-M5). This guide provides a framework for validating the M1 selectivity of investigational compounds, using established methodologies and comparative data from well-characterized M1-selective positive allosteric modulators (PAMs) and agonists. While specific data for "mAChR-IN-1" is not publicly available, the principles and protocols outlined here are universally applicable for any compound targeting the M1 receptor.

Comparative Analysis of M1-Selective Compounds

A crucial step in validating a new compound is to compare its binding affinity and functional potency against known M1-selective ligands. The following tables summarize representative data for well-studied M1-selective compounds. Researchers should aim to generate similar datasets for their compound of interest.

Table 1: Comparative Binding Affinity (Ki in nM) of M1-Selective Compounds Across Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5Selectivity (Fold vs. M1)
BQCA (PAM) ~845 (IP)>100,000>100,000>100,000>100,000>118-fold[1]
LSN3172176 (Agonist) 1.5 (Kd)>M1>M1>M1>M1M1 > M2, M4, M5 > M3[2]
Pirenzepine (Antagonist) ~16~800~200~1000~250M2/M1: ~50, M3/M1: ~12.5
Your Compound (e.g., this compound) Insert DataInsert DataInsert DataInsert DataInsert DataCalculate

Note: BQCA is a PAM, and its potency is often measured as an inflection point (IP) in the presence of an orthosteric agonist, rather than a direct binding affinity (Ki). LSN3172176 selectivity is described qualitatively in the provided results. Pirenzepine data is representative from literature.

Table 2: Comparative Functional Potency (EC50 in nM) of M1-Selective Compounds

CompoundM1M2M3M4M5Selectivity (Fold vs. M1)
BQCA (PAM) 267No effectNo effectNo effectNo effect>100-fold[1][3]
LSN3172176 (Agonist) 2.4 - 7.0>10,000>10,000>10,000>10,000>1400-fold
AC-42 (Allosteric Agonist) ~100No significant activityNo significant activityNo significant activityNo significant activityHighly Selective
Your Compound (e.g., this compound) Insert DataInsert DataInsert DataInsert DataInsert DataCalculate

Note: BQCA's EC50 is for the potentiation of an EC20 concentration of acetylcholine.[3] LSN3172176 and AC-42 data are representative of highly selective M1 agonists.

Experimental Protocols for Selectivity Validation

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments in determining M1 receptor selectivity.

Radioligand Binding Assays

These assays determine the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: Atropine (10 µM).

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.5.

  • Scintillation counter and vials.

Procedure:

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), a fixed concentration of [3H]-NMS (e.g., 0.1 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, a set of wells will contain membranes, radioligand, and a high concentration of atropine.

  • Incubate the plates at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

This assay measures the functional consequence of receptor activation, which for M1, M3, and M5 receptors is an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) and efficacy of the test compound at M1, M3, and M5 receptors. For M2 and M4 receptors, which couple to Gi, cells co-expressing a promiscuous G-protein (e.g., Gαq/i5) can be used to redirect the signal through the calcium pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human M1, M3, M5, or M2/M4 with Gαq/i5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (e.g., this compound) at various concentrations.

  • Positive control: Acetylcholine (ACh).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • For PAMs: Add the test compound at various concentrations and incubate for a short period (e.g., 1.5 min). Then, add a sub-maximal (EC20) concentration of acetylcholine.

  • For agonists: Add the test compound at various concentrations.

  • Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

  • Normalize the data to the maximal response induced by a saturating concentration of acetylcholine.

  • Plot the concentration-response curves and determine the EC50 values using non-linear regression.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to an increase in intracellular calcium.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1 M1 Receptor Gq Gq Protein (α, β, γ) M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Agonist (e.g., ACh) Agonist->M1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse Modulates activity PKC->CellularResponse Phosphorylates targets

Caption: Canonical M1 receptor signaling pathway via Gq coupling.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow Start Start Prepare Prepare receptor membranes (M1-M5 expressing cells) Start->Prepare Incubate Incubate membranes with: - [3H]-NMS (Radioligand) - Test Compound (Varying Conc.) - Atropine (Non-specific binding) Prepare->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure Measure radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze data: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram illustrates the procedure for a functional assay measuring calcium influx upon receptor activation.

Calcium_Assay_Workflow Start Start PlateCells Plate cells expressing M1-M5 receptors Start->PlateCells LoadDye Load cells with calcium-sensitive dye PlateCells->LoadDye WashCells Wash cells to remove excess dye LoadDye->WashCells AddCompound Add test compound (Agonist or PAM + ACh) WashCells->AddCompound MeasureFluorescence Measure fluorescence change (Plate Reader) AddCompound->MeasureFluorescence Analyze Analyze data: - Normalize to max response - Determine EC50 MeasureFluorescence->Analyze End End Analyze->End

Caption: Workflow for a calcium mobilization functional assay.

References

A Comparative Analysis of the M1-Selective Muscarinic Receptor Antagonists: mAChR-IN-1 and Pirenzepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mAChR-IN-1 and the established benchmark, pirenzepine (B46924). This analysis is supported by a compilation of experimental data on their binding affinities and functional potencies, alongside detailed experimental protocols and signaling pathway visualizations.

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that play crucial roles in regulating a wide array of physiological functions in both the central and peripheral nervous systems. The M1 subtype, in particular, is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. The development of selective antagonists for the M1 receptor is a significant focus of drug discovery efforts. This guide presents a comparative analysis of two such antagonists: this compound (also known as VU0255035) and the classical M1-preferring antagonist, pirenzepine.

Mechanism of Action and Signaling

Both this compound and pirenzepine are competitive antagonists at the orthosteric binding site of the M1 muscarinic acetylcholine receptor. The M1 receptor primarily couples through the Gq signaling pathway. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonists like this compound and pirenzepine block the binding of acetylcholine, thereby inhibiting this signaling cascade.

cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds & Activates mAChR_IN_1 This compound mAChR_IN_1->M1_Receptor Blocks Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

M1 Muscarinic Receptor Signaling Pathway and Antagonist Action.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and pirenzepine for the five muscarinic receptor subtypes (M1-M5).

Table 1: Binding Affinity (Ki, nM) of this compound and Pirenzepine at Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5Data TypeReference
This compound (VU0255035) 14.87>1000>1000>1000>1000Ki (nM)
Pirenzepine ~10-20~400-800~200-400~40-80~100-200Ki (nM)

Table 2: Functional Antagonism (IC50, nM) of this compound and Pirenzepine at Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5Data TypeReference
This compound (VU0255035) 132.6>10,000>10,000>10,000>10,000IC50 (nM)
Pirenzepine 21--310-IC50 (nM)

Note: IC50 values for pirenzepine are from a study measuring inhibition of phosphoinositide breakdown (M1) and adenylate cyclase (M4-like response in brain tissue). A dash (-) indicates data not available from the cited source under comparable conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay (for Pirenzepine Ki values)

This protocol is a generalized representation based on standard methods for determining antagonist binding affinities.

Start Start Membrane_Prep Prepare Membranes (e.g., from CHO cells expressing M1-M5) Start->Membrane_Prep Incubation Incubate Membranes with: - Radioligand (e.g., [3H]-NMS) - Varying concentrations of Pirenzepine Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioligand Filtration->Scintillation Analysis Data Analysis (Competition binding curve fitting to determine Ki) Scintillation->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of pirenzepine for each muscarinic receptor subtype.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) as a non-selective muscarinic antagonist.

  • Test Compound: Pirenzepine.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at or below its Kd), and a range of concentrations of pirenzepine.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the pirenzepine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for this compound IC50 values)

This protocol outlines the general steps for a functional assay to measure the inhibitory effect of an antagonist on agonist-induced calcium release.

Start Start Cell_Plating Plate Cells (e.g., CHO-M1) in a 96-well plate Start->Cell_Plating Dye_Loading Load Cells with a Calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of this compound Dye_Loading->Pre_incubation Agonist_Addition Add a fixed concentration of an agonist (e.g., ACh at EC80) Pre_incubation->Agonist_Addition Fluorescence_Reading Measure Fluorescence (kinetic read on a plate reader) Agonist_Addition->Fluorescence_Reading Analysis Data Analysis (Dose-response curve fitting to determine IC50) Fluorescence_Reading->Analysis End End Analysis->End

Workflow for Calcium Mobilization Assay.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: this compound (VU0255035).

  • Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a short period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and, after establishing a baseline reading, add a fixed concentration of the agonist (typically an EC80 concentration) to all wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity over time to capture the transient calcium signal.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Summary

  • Potency: Based on the available data, pirenzepine exhibits a higher binding affinity (lower Ki) for the M1 receptor compared to this compound. However, in functional assays, this compound demonstrates potent M1 antagonism with an IC50 in the low nanomolar range.

  • Selectivity: this compound (VU0255035) displays exceptional selectivity for the M1 receptor, with over 75-fold greater functional antagonism for M1 compared to M2, M3, M4, and M5 subtypes. Pirenzepine shows a preference for the M1 receptor, but with a less pronounced selectivity margin over other subtypes, particularly M4.

  • Utility: Pirenzepine has been a valuable pharmacological tool for decades in differentiating muscarinic receptor subtypes. This compound, with its superior selectivity, represents a more precise tool for specifically probing the function of the M1 receptor in complex biological systems, potentially leading to therapeutic agents with fewer off-target effects.

Unveiling the Specificity of Muscarinic Acetylcholine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a highly specific molecular probe is paramount to achieving accurate and reproducible experimental outcomes. This guide provides a detailed comparison of the M1-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU0255035, with less selective alternatives, namely pirenzepine (B46924) and atropine (B194438). The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, is intended to facilitate informed decisions in the pursuit of targeted therapeutic strategies and a deeper understanding of cholinergic signaling.

The muscarinic acetylcholine receptor family, consisting of five subtypes (M1-M5), plays a crucial role in regulating a wide array of physiological functions. The development of subtype-selective antagonists is a key objective in neuroscience and pharmacology to dissect the specific roles of each receptor and to design therapies with minimal off-target effects. VU0255035 has emerged as a potent and highly selective antagonist for the M1 subtype, offering a significant advantage over classical, less discriminate antagonists.

Comparative Analysis of Binding Affinities

The cornerstone of a selective antagonist is its differential binding affinity across the receptor subtypes. The following table summarizes the binding affinities (Ki or IC50 values) of VU0255035, pirenzepine, and atropine for the human M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.

CompoundM1 Ki/IC50 (nM)M2 Ki/IC50 (nM)M3 Ki/IC50 (nM)M4 Ki/IC50 (nM)M5 Ki/IC50 (nM)Selectivity for M1
VU0255035 14.87 (Ki)[1][2][3]>10,000 (IC50)[4][5]>10,000 (IC50)>10,000 (IC50)>10,000 (IC50)>75-fold vs M2-M5
Pirenzepine 21 (Ki)310 (Ki)~1200 (Ki)310 (Ki)~600 (Ki)~15-fold vs M2/M4
Atropine 2.22 (IC50)4.32 (IC50)4.16 (IC50)2.38 (IC50)3.39 (IC50)Non-selective

As evidenced by the data, VU0255035 exhibits exceptional selectivity for the M1 receptor, with its affinity for other subtypes being significantly lower. Pirenzepine shows a moderate preference for the M1 receptor, while atropine demonstrates a non-selective binding profile across all five subtypes.

Experimental Methodologies for Specificity Determination

The binding affinities and functional activities of these antagonists are determined through rigorous experimental procedures. The two primary assays employed are radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Cell Membranes (expressing mAChR subtype) Filtration Rapid Filtration Membranes->Filtration Incubate Radioligand Radioligand ([3H]NMS) Radioligand->Filtration Compound Test Compound (e.g., VU0255035) Compound->Filtration Scintillation Scintillation Counting Filtration->Scintillation Wash & Dry Data Analysis Data Analysis Scintillation->Data Analysis Measure Radioactivity

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist, typically [N-methyl-³H]scopolamine ([³H]NMS), and varying concentrations of the unlabeled test compound (e.g., VU0255035, pirenzepine, or atropine).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate competition curves, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the downstream signaling initiated by an agonist. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, agonist binding leads to an increase in intracellular calcium.

Calcium_Mobilization_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Cells CHO Cells (expressing mAChR subtype) Antagonist Antagonist (e.g., VU0255035) Cells->Antagonist Load with dye Dye Calcium-sensitive dye (e.g., Fluo-4 AM) Dye->Antagonist Agonist Agonist (e.g., Acetylcholine) Antagonist->Agonist Pre-incubate Reader Fluorescence Plate Reader Agonist->Reader Add agonist Data Analysis Data Analysis Reader->Data Analysis Measure Fluorescence

Caption: Workflow of a calcium mobilization functional assay.

Protocol:

  • Cell Culture and Dye Loading: CHO cells expressing a specific mAChR subtype are cultured in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: An agonist, such as acetylcholine or carbachol, is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: A fluorescence plate reader measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

M1 Muscarinic Receptor Signaling Pathway

Understanding the signaling cascade initiated by the M1 receptor provides context for the functional consequences of its antagonism. The M1 receptor primarily couples to Gq/11 G-proteins.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: Simplified M1 muscarinic receptor signaling pathway.

Upon binding of acetylcholine, the M1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Conclusion

The data and methodologies presented in this guide underscore the superior specificity of VU0255035 for the M1 muscarinic acetylcholine receptor compared to pirenzepine and the non-selective antagonist atropine. For researchers investigating the specific roles of the M1 receptor or developing targeted therapeutics, VU0255035 represents a valuable tool, minimizing the confounding effects of off-target interactions. The detailed experimental protocols provide a framework for the in-house validation and comparison of these and other mAChR ligands. The visualization of the M1 signaling pathway further aids in understanding the functional implications of selective antagonism.

References

Unveiling the Potency of mAChR-IN-1: A Comparative Guide to its IC50 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs), understanding the inhibitory potency of novel antagonists is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of mAChR-IN-1, a potent mAChR antagonist, and juxtaposes its performance with established alternatives such as Atropine, Pirenzepine, and Darifenacin across various cell lines. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for future research and therapeutic development.

Performance Comparison of mAChR Antagonists

The inhibitory activity of this compound and its counterparts has been evaluated in a range of cell lines, including those commonly used for receptor binding assays (e.g., Chinese Hamster Ovary - CHO, Human Embryonic Kidney 293 - HEK293) and various cancer cell lines where mAChRs are known to play a role in proliferation.

This compound has been identified as a potent muscarinic cholinergic receptor antagonist with a reported IC50 of 17 nM .[1] While the specific cell line for this particular determination is not consistently reported in publicly available literature, its high potency warrants a comparative look at its performance relative to other well-characterized antagonists. The compound is understood to be 4-iododexetimide, as detailed in the work by Wilson et al. (1989).[2]

For the purpose of this guide, we have compiled the IC50 and Ki values for this compound and alternative antagonists from various sources. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundCell LineReceptor Subtype(s)IC50 / KiReference
This compound Not SpecifiedGeneral mAChR17 nM (IC50)[1]
AtropineCHO-K1M1, M2, M3, M4, M52.22 - 4.32 nM (IC50)
AtropineBONGeneral mAChR9.7 nM (IC50)[3]
AtropineBreast Cancer Cell LinesGeneral mAChR< 15 µM (IC50)[4]
PirenzepineCHOM1119 nM (IC50)
PirenzepineRat Cortex HomogenatesM1~14-15 nM (Ki)
DarifenacinCHO-K1M3~0.08 nM (pKi 9.1)
DarifenacinIMR-32 (Neuroblastoma)General mAChR38.14 µM (IC50)
DarifenacinMCF-7 (Breast Cancer)General mAChR39.96 µM (IC50)

Experimental Protocols

The determination of IC50 values for mAChR antagonists typically involves radioligand binding assays or cell viability assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for IC50 Determination

This method directly measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptors.

Materials:

  • Cell membranes prepared from cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1, M2, M3, M4, or M5 receptors).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]NMS) or [³H]-QNB).

  • Test compound (this compound or alternatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Cell Viability Assay (MTT Assay) for IC50 Determination

This method assesses the effect of the antagonist on the proliferation of cell lines where mAChR activation is linked to cell growth.

Materials:

  • Adherent cell line of interest (e.g., A549, MCF-7) cultured in appropriate medium.

  • Test compound (this compound or alternatives) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process, the following diagrams have been generated.

mAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mAChR mAChR (M1/M3/M5) Gq Gq protein mAChR->Gq Activates ACh Acetylcholine (ACh) ACh->mAChR Activates mAChR_IN_1 This compound mAChR_IN_1->mAChR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Gq-coupled muscarinic acetylcholine receptors (M1, M3, M5).

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Lines (e.g., CHO, A549) incubation Incubate Cells with Compounds prep_cells->incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubation measurement Measure Response (Binding or Viability) incubation->measurement data_plot Plot Dose-Response Curve measurement->data_plot calc_ic50 Calculate IC50 Value data_plot->calc_ic50

Caption: General experimental workflow for IC50 determination.

References

A Comprehensive Guide to Validating the Antagonist Activity of mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental methods to validate the antagonist activity of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with established mAChR antagonists and supported by detailed experimental protocols.

Introduction to this compound

This compound is a potent antagonist of muscarinic cholinergic receptors with a reported IC50 of 17 nM.[1][2] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles. Validating the antagonist activity of a compound like this compound requires a systematic approach involving both in vitro and in vivo studies to determine its potency, selectivity, and functional effects.

This guide outlines a series of experiments to comprehensively characterize this compound and compares its potential performance against well-established mAChR antagonists:

  • Atropine (B194438): A non-selective muscarinic antagonist.

  • Pirenzepine: A selective antagonist for the M1 receptor subtype.

  • Darifenacin: A selective antagonist for the M3 receptor subtype.

In Vitro Validation of this compound Antagonist Activity

A thorough in vitro evaluation is the first step in characterizing a novel antagonist. This involves determining its binding affinity to the different mAChR subtypes and assessing its functional ability to inhibit agonist-induced signaling.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. These assays can be conducted in two formats:

  • Competition Binding Assays: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

  • Saturation Binding Assays: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, which is essential for validating the conditions of the competition assay.

Comparative Binding Affinity Data (Ki in nM)

CompoundM1M2M3M4M5
This compound (Hypothetical) 1550256045
Atropine 1.273.242.210.772.84
Pirenzepine 21>1000310>1000>1000
Darifenacin 11.135.70.835.710.0

Note: Data for Atropine and Pirenzepine are from published sources. Data for Darifenacin is derived from its known M3 selectivity. Data for this compound is hypothetical to illustrate a potential selectivity profile.

Experimental Protocol: Competition Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.

    • Add increasing concentrations of the unlabeled antagonist (this compound, atropine, pirenzepine, or darifenacin).

    • To determine non-specific binding, add a high concentration of a non-labeled universal antagonist like atropine to a set of wells.

    • Add the cell membrane preparation to each well.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to confirm that the binding of this compound to the receptor translates into a functional blockade of agonist-induced cellular responses.

a) Calcium Mobilization Assay

This assay is particularly relevant for M1, M3, and M5 receptors, which couple to Gq/11 and signal through the release of intracellular calcium.

Comparative Functional Antagonism Data (IC50 in nM)

CompoundM1-mediated Calcium ReleaseM3-mediated Calcium ReleaseM5-mediated Calcium Release
This compound (Hypothetical) 203555
Atropine ~2~2~3
Pirenzepine ~25>500>500
Darifenacin ~15~1~12

Note: Data for comparator compounds are estimated based on their known binding affinities and selectivities. Data for this compound is hypothetical.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Plate CHO cells expressing M1, M3, or M5 receptors in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Antagonist and Agonist Addition:

    • Add varying concentrations of the antagonist (this compound or comparators) to the wells and incubate.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to stimulate calcium release.

  • Detection and Data Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Plot the agonist-induced fluorescence response against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

b) GTPγS Binding Assay

This assay measures the activation of G proteins and is applicable to all mAChR subtypes. It is particularly useful for M2 and M4 receptors which couple to Gi/o.

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation:

    • Use cell membranes from cells expressing one of the mAChR subtypes.

  • Assay Procedure:

    • Incubate the membranes with the antagonist at various concentrations.

    • Add a muscarinic agonist to stimulate G protein activation.

    • Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

    • Activated G proteins will bind to [35S]GTPγS.

    • Incubate to allow for binding.

  • Detection and Analysis:

    • Separate the bound from unbound [35S]GTPγS by filtration.

    • Measure the radioactivity of the bound [35S]GTPγS.

    • Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50.

In Vivo Validation of this compound Antagonist Activity

In vivo studies are essential to confirm that the in vitro antagonist activity of this compound translates to a physiological effect in a whole organism.

Pilocarpine-Induced Seizure Model

Pilocarpine, a muscarinic agonist, is used to induce seizures in rodents, a model relevant for studying the central effects of mAChR antagonists.

Comparative In Vivo Efficacy (Hypothetical Data)

Treatment GroupSeizure Severity (Racine Scale)Latency to Seizure Onset (min)
Vehicle + Pilocarpine 4.5 ± 0.515 ± 3
This compound (10 mg/kg) + Pilocarpine 2.0 ± 0.845 ± 8
Atropine (10 mg/kg) + Pilocarpine 1.5 ± 0.655 ± 10
Pirenzepine (10 mg/kg) + Pilocarpine 2.5 ± 0.735 ± 6

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Pilocarpine-Induced Seizure Model

  • Animal Preparation:

    • Use adult male mice or rats.

    • Administer a peripheral muscarinic antagonist (e.g., scopolamine (B1681570) methyl nitrate) to reduce the peripheral effects of pilocarpine.

  • Drug Administration:

    • Administer this compound or a comparator antagonist (atropine or pirenzepine) via an appropriate route (e.g., intraperitoneal injection).

    • After a suitable pre-treatment time, administer a convulsive dose of pilocarpine.

  • Behavioral Observation:

    • Observe the animals for the onset and severity of seizures for a defined period.

    • Score the seizure severity using the Racine scale.

  • Data Analysis:

    • Compare the seizure severity and latency to seizure onset between the antagonist-treated groups and the vehicle-treated control group.

Visualizing Signaling Pathways and Workflows

Muscarinic Receptor Signaling Pathways

G_protein_signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Reduced production of Ca_release Ca2+ Release IP3_DAG->Ca_release Leads to cAMP_decrease Decreased cAMP

Caption: Muscarinic receptor signaling cascades.

Experimental Workflow for In Vitro Antagonist Validation

experimental_workflow cluster_invitro In Vitro Assays cluster_functional_sub start Start: Characterization of this compound binding_assay Radioligand Binding Assay (Determine Ki for M1-M5) start->binding_assay functional_assay Functional Assays (Determine IC50) start->functional_assay end End: Profile of Antagonist Activity binding_assay->end ca_assay Calcium Mobilization (M1, M3, M5) functional_assay->ca_assay gtp_assay GTPγS Binding (M2, M4) functional_assay->gtp_assay ca_assay->end gtp_assay->end

References

Unraveling the Efficacy of mAChR-IN-1: A Comparative Guide to Muscarinic Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective pharmacological tools is paramount. This guide provides a comparative analysis of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, alongside well-characterized selective inhibitors. A significant limitation, however, is the current lack of publicly available data on the subtype selectivity of this compound, which precludes a direct head-to-head comparison with subtype-specific antagonists.

This compound has been identified as a potent antagonist of muscarinic acetylcholine receptors with a half-maximal inhibitory concentration (IC50) of 17 nM[1][2][3][4][5]. However, its affinity for the five distinct mAChR subtypes (M1 through M5) has not been detailed in available scientific literature or technical datasheets. This information is critical for predicting its biological effects and potential therapeutic applications.

To provide a framework for evaluating such compounds, this guide presents a detailed comparison of established M1-selective antagonists—Pirenzepine, Telenzepine, and VU0255035—highlighting the potency and selectivity profiles that are crucial for targeted therapeutic development. The M1 receptor is a key target in the central nervous system for cognitive disorders, making its selective antagonists valuable research tools and potential drug candidates.

Quantitative Comparison of M1-Selective Antagonists

The following table summarizes the inhibitory constants (Ki) of Pirenzepine, Telenzepine, and VU0255035 across the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity. The selectivity ratio provides a measure of how preferentially a compound binds to the M1 receptor compared to other subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Selectivity vs. M2M1 Selectivity vs. M3M1 Selectivity vs. M4M1 Selectivity vs. M5
Pirenzepine 16700400150250~44x~25x~9x~16x
Telenzepine 0.915121.83.6~17x~13x2x4x
VU0255035 12.7>10,000>10,0005722020>787x>787x~45x~159x

Note: Ki values can vary between studies depending on the assay conditions. The data presented are representative values. VU0255035 demonstrates significantly higher selectivity for the M1 receptor over other subtypes compared to Pirenzepine and Telenzepine.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine the efficacy of these inhibitors, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitation) Ca_ER->Cell_Response PKC->Cell_Response

Caption: M1 Receptor Signaling Pathway.

Radioligand_Binding_Assay Competitive Radioligand Binding Assay Workflow Start Start: Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [³H]-NMS) - Varying concentrations of Unlabeled Inhibitor Start->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Radioligand Separate->Measure Analyze Data Analysis: - Plot % Inhibition vs. Inhibitor Concentration - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff equation Measure->Analyze End End: Determine Inhibitor Affinity (Ki) Analyze->End

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize muscarinic receptor inhibitors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (unlabeled inhibitor) at various concentrations.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filter mats.

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the test compound at varying dilutions, and a fixed concentration of [³H]-NMS (typically at its Kd value).

  • For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of atropine is added.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, which is a downstream effect of M1, M3, and M5 receptor activation.

1. Materials:

  • A cell line stably expressing the Gq-coupled muscarinic receptor of interest (e.g., HEK293-M1).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound (antagonist).

  • A fluorescence microplate reader with automated liquid handling capabilities.

2. Procedure:

  • Plate the cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (antagonist) at various concentrations to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to all wells.

  • Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.

3. Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist for inhibiting the agonist-induced response.

Conclusion

While this compound is a potent muscarinic antagonist, the absence of subtype selectivity data is a critical gap in its pharmacological profile. As demonstrated by the detailed analysis of Pirenzepine, Telenzepine, and particularly VU0255035, subtype selectivity is a key determinant of a compound's utility as a research tool and its potential as a therapeutic agent. The experimental protocols provided herein offer a standardized approach for the comprehensive characterization of novel mAChR inhibitors like this compound, which is essential for advancing our understanding of muscarinic receptor function and developing more targeted therapies for a range of neurological disorders.

References

Independent Validation of mAChR-IN-1 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mAChR-IN-1, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with alternative compounds. Due to the limited publicly available information on the specific subtype selectivity of this compound, this guide will focus on a comparative analysis with well-characterized, subtype-selective mAChR antagonists. This approach allows for a robust evaluation of potential research applications based on known pharmacological profiles.

Executive Summary

This compound, identified as the hydrochloride salt of 4-Iodobenzetimide, is a potent muscarinic cholinergic receptor antagonist with a reported IC50 of 17 nM. However, comprehensive, publicly accessible primary research detailing its selectivity across the five muscarinic receptor subtypes (M1-M5) is not available. Understanding subtype selectivity is critical for predicting the physiological and therapeutic effects of a muscarinic receptor modulator. Therefore, this guide will compare the known properties of this compound with established, highly selective antagonists for each of the M1, M2, M3, M4, and M5 receptor subtypes. This comparative framework will enable researchers to select the most appropriate tool compound for their specific research needs.

Data Presentation: Comparison of this compound and Selective Antagonists

The following table summarizes the available data for this compound and provides a comparative overview of well-established, subtype-selective mAChR antagonists. This allows for an indirect assessment of where this compound might fit within the landscape of muscarinic receptor research tools.

Compound NameTarget Subtype(s)Potency (IC50/Ki)SelectivityKey Research Applications
This compound Pan-mAChR (presumed)IC50: 17 nMNot Publicly Available General muscarinic receptor antagonism studies.
VU0255035 M1 AntagonistIC50: 130 nM>75-fold vs. M2-M5Studying cognitive function, Alzheimer's disease, and schizophrenia.[1]
Methoctramine (B27182) M2 AntagonistHigh affinity for M2Selective for M2 over other subtypesInvestigating cardiac function and autonomic nervous system regulation.
Darifenacin (B195073) M3 AntagonistHigh affinity for M3Selective for M3 over other subtypesResearch into smooth muscle contraction, overactive bladder, and COPD.
VU6013720 M4 AntagonistHigh affinity for M4Selective for M4 over other subtypesExploring treatments for Parkinson's disease and dystonia.
ML375 M5 NAMIC50: 160 nM>100-fold vs. M1-M4Investigating addiction, dopamine (B1211576) release, and schizophrenia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for characterizing muscarinic receptor antagonists, which would be necessary to independently validate the findings for a compound like this compound.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured to confluence.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Competition Binding Assay:

    • Cell membranes are incubated with a specific radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) at a concentration near its Kd value.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

  • Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity Determination: The ratio of Ki values for the different receptor subtypes is calculated to determine the selectivity profile of the test compound.

Functional Assays for Antagonist Potency

Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced signaling for each muscarinic receptor subtype.

Methodology:

  • Cell-Based Assays:

    • M1, M3, M5 (Gq-coupled): Changes in intracellular calcium concentration are measured in response to a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist. A fluorescent calcium indicator (e.g., Fluo-4) is used, and measurements are taken with a fluorometric imaging plate reader (FLIPR).

    • M2, M4 (Gi/o-coupled): Inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation is measured. Cells are treated with forskolin (B1673556) to stimulate cAMP production, followed by a muscarinic agonist and varying concentrations of the antagonist. cAMP levels are quantified using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated, and the IC50 values are calculated using non-linear regression. This represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Visualizations

The following diagrams illustrate key concepts in muscarinic receptor signaling and experimental workflows.

Gq_Signaling_Pathway mAChR_M1_3_5 M1/M3/M5 Receptor Gq Gq protein mAChR_M1_3_5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh Acetylcholine ACh->mAChR_M1_3_5

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway mAChR_M2_4 M2/M4 Receptor Gi Gi protein mAChR_M2_4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ACh Acetylcholine ACh->mAChR_M2_4

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Optional) start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (M1-M5 Subtypes) start->binding_assay functional_assay Functional Assay (Ca²⁺ or cAMP) start->functional_assay determine_ki Determine Ki (Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Potency) functional_assay->determine_ic50 selectivity Assess Subtype Selectivity determine_ki->selectivity determine_ic50->selectivity animal_model Select Animal Model selectivity->animal_model dosing Administer Compound animal_model->dosing behavioral_test Behavioral/Physiological Testing dosing->behavioral_test pk_pd Pharmacokinetic/ Pharmacodynamic Analysis behavioral_test->pk_pd efficacy Evaluate Efficacy and Target Engagement pk_pd->efficacy

Caption: Experimental workflow for antagonist validation.

Conclusion

While this compound is a potent muscarinic antagonist, the absence of publicly available subtype selectivity data limits its application in studies requiring precise targeting of a specific muscarinic receptor. For research focused on the distinct physiological roles of M1-M5 receptors, the use of well-characterized, selective antagonists such as VU0255035 (M1), methoctramine (M2), darifenacin (M3), VU6013720 (M4), or the negative allosteric modulator ML375 (M5) is recommended. Independent validation of this compound's selectivity profile using the experimental protocols outlined in this guide is essential for its confident application in subtype-specific research. Researchers are encouraged to perform these validation studies or seek compounds with a more thoroughly documented pharmacological profile to ensure the accuracy and reproducibility of their findings.

References

Probing the M1 Muscarinic Acetylcholine Receptor: A Comparative Guide to mAChR-IN-1 and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is paramount for elucidating the physiological roles and therapeutic potential of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR). This guide provides an objective comparison of mAChR-IN-1 and other notable M1-mAChR antagonists, supported by experimental data to inform probe selection for M1 receptor studies.

The M1-mAChR, a Gq/11 protein-coupled receptor, is a key player in mediating cholinergic neurotransmission in the central nervous system, influencing cognitive functions such as learning and memory. Its dysfunction has been implicated in neurological disorders like Alzheimer's disease and schizophrenia, making it a significant target for drug discovery. A potent and selective chemical probe is an indispensable tool for dissecting its complex signaling pathways and validating its therapeutic tractability. This guide focuses on this compound and compares its performance with other established M1-mAChR antagonists.

Comparative Analysis of M1-mAChR Antagonists

The efficacy of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. This section provides a quantitative comparison of this compound against other widely used M1-selective and non-selective antagonists.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)M1 Selectivity (fold vs. M2/M3/M4/M5)
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
VU0255035 14.87[1]>1000>1000>1000>1000>75-fold[1][2]
Pirenzepine 16-21[3][4]310-400~400Not ReportedNot Reported~15-25 fold vs. M2/M3
Dicyclomine 3.7-5.154.6Not ReportedNot ReportedNot Reported~11-15 fold vs. M2
Trihexyphenidyl ~14Not ReportedNot ReportedNot ReportedNot ReportedM1-selective
Atropine 1.64.6Not ReportedNot ReportedNot ReportedNon-selective

VU0255035 emerges as a highly selective M1 antagonist, demonstrating over 75-fold selectivity for M1 over other muscarinic subtypes. This makes it an excellent tool for studies requiring precise M1 receptor blockade with minimal off-target effects at other muscarinic receptors. In contrast, classical antagonists like pirenzepine , dicyclomine , and trihexyphenidyl exhibit a preference for the M1 receptor, but with lower selectivity margins compared to VU0255035. Atropine serves as a non-selective antagonist and is often used as a control. The lack of specific subtype selectivity data for This compound hinders a direct comparison of its utility as a selective M1 probe.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of M1 receptor studies, the following diagrams illustrate the canonical M1-mAChR signaling pathway and a typical experimental workflow for characterizing M1 antagonists.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC co-activates Cell_Response Cellular Response Ca_cyto->Cell_Response modulates PKC->Cell_Response phosphorylates targets ACh Acetylcholine (ACh) ACh->M1R binds Antagonist M1 Antagonist (e.g., this compound) Antagonist->M1R blocks

Caption: Canonical M1-mAChR Signaling Pathway.

Antagonist_Characterization_Workflow cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki at M1-M5 Binding_Assay->Determine_Ki Functional_Assay Calcium Mobilization Assay Determine_IC50 Determine IC50 at M1 Functional_Assay->Determine_IC50 Start Select M1 Antagonist (e.g., this compound) Start->Binding_Assay Start->Functional_Assay Determine_Selectivity Calculate Selectivity Profile Determine_Ki->Determine_Selectivity Probe_Decision Decision on Probe Suitability Determine_Selectivity->Probe_Decision Determine_Potency Assess Functional Potency Determine_IC50->Determine_Potency Determine_Potency->Probe_Decision Further_Studies In Vivo / Advanced Cellular Studies Probe_Decision->Further_Studies Suitable

Caption: Workflow for M1 Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize M1-mAChR antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the M1 receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., this compound) at various concentrations.

  • Non-specific binding control: 1 µM Atropine.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 50 µL of [³H]-NMS (at a final concentration equal to its Kd), and 50 µL of test compound dilutions or controls. The final assay volume is 150 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells with atropine) from the total binding (wells without competitor). Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the M1 receptor-mediated increase in intracellular calcium concentration ([Ca²⁺]i) upon agonist stimulation.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 receptor.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • M1 receptor agonist (e.g., Carbachol or Acetylcholine).

  • Test compounds (e.g., this compound) at various concentrations.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with Assay Buffer and then add the test antagonist at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the M1 agonist (at a concentration that elicits ~80% of the maximal response, EC₈₀) to all wells and immediately measure the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of the antagonist.

Conclusion

The selection of an appropriate chemical probe is a critical decision in M1 receptor research. While this compound is a potent muscarinic antagonist, the current lack of publicly available, detailed subtype selectivity data makes it challenging to recommend it as a specific M1 probe. For studies demanding high selectivity, VU0255035 stands out as a superior choice due to its well-documented and robust M1-selectivity profile. Researchers should carefully consider the required level of selectivity for their specific experimental context and, when possible, independently verify the selectivity profile of their chosen probe using standardized assays as detailed in this guide. The continued development and rigorous characterization of novel M1 antagonists will be instrumental in advancing our understanding of M1 receptor biology and its therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling mAChR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of mAChR-IN-1, a potent muscarinic cholinergic receptor (mAChR) antagonist. Adherence to these protocols is critical to ensure personal safety and prevent contamination. This document should be used in conjunction with your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to potent compounds like this compound. The required level of PPE varies with the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]

Operational Plan: Step-by-Step Guidance

A clear and concise plan for handling this compound is essential to prevent contamination and ensure environmental safety.[1]

2.1. Preparation

  • Designated Area: All handling of solid this compound should occur within a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2]

  • Ventilation: Ensure proper ventilation, such as a fume hood, is operational.[1]

  • Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.[1]

  • Quantity Minimization: Minimize the quantity of the compound handled at any one time.

  • SDS Review: Thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer before beginning any work.

2.2. Handling

  • Weighing: If weighing the solid form, perform this task within a fume hood. Use a disposable weigh boat to prevent dispersal.

  • Solution Preparation: To avoid transferring the powder, add the solvent directly to the vial containing the solid compound. Cap the vial securely and mix using a vortex or sonicator until fully dissolved.

  • Experimental Procedures: Conduct all manipulations of the compound within the designated handling area. Use fresh pipette tips for each transfer to avoid cross-contamination.

2.3. Decontamination

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use.

  • Equipment: Decontaminate all reusable equipment according to your laboratory's established procedures.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect contaminated PPE (gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste: Unused or leftover solutions containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Dispose of needles and syringes used for administration in a designated sharps container.

  • Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.

  • Labeling: All chemical waste containers must be labeled with the full common chemical name, quantity, date of generation, place of origin, and the principal investigator's name and contact number. The label must include the words "Hazardous Waste" and the appropriate hazard pictograms.

  • Segregation: Segregate chemical waste by compatibility, not alphabetically.

Quantitative Data Summary

ParameterValueSource
IC₅₀ 17 nM (for mAChR)MedChemExpress
Molecular Weight 524.82 g/mol MedChemExpress
Formula C₂₃H₂₆ClIN₂O₂MedChemExpress
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)MedChemExpress

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal prep_sds Review SDS prep_area Designate Handling Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Assemble Equipment prep_ppe->prep_equip handle_weigh Weigh Solid prep_equip->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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